N,N-Dimethyl-N'-phenylsulfamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(dimethylsulfamoylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQDISRALTLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197041 | |
| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4710-17-2 | |
| Record name | N,N-Dimethyl-N′-phenylsulfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4710-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004710172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfamide, N,N-dimethyl-N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-N'-phenylsulphamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.907 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Dimethylsulfamoylamino)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F78F3X5G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N,N-Dimethyl-N'-phenylsulfamide chemical properties and structure
An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Chemical Properties and Structure
Introduction
This compound is a chemical compound belonging to the class of sulfamides.[1][2] It is primarily recognized as a metabolite of the fungicide dichlofluanid, and its presence in environmental samples is often indicative of the degradation of this agrochemical.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies for its synthesis and analysis, tailored for researchers and professionals in the fields of chemistry and drug development.
Chemical Structure
This compound consists of a sulfamide core structure where one nitrogen atom is bonded to a phenyl group, and the other nitrogen atom is disubstituted with two methyl groups.[1][2] The central sulfur atom is double-bonded to two oxygen atoms.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties have been compiled from various chemical databases.
| Property | Value | Reference |
| IUPAC Name | (dimethylsulfamoylamino)benzene | [2][3] |
| CAS Number | 4710-17-2 | [1][3] |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2] |
| Molecular Weight | 200.26 g/mol | [2][3] |
| Melting Point | 83-84 °C | [1] |
| Density (Predicted) | 1.303 ± 0.06 g/cm³ | [1] |
| XLogP3 | 0.9 | [1][2] |
| Topological Polar Surface Area | 57.8 Ų | [1][2] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 3 | [1] |
Experimental Protocols
General Synthesis
While specific, detailed synthesis protocols for this compound are not extensively published, a general and common strategy for preparing N-aryl sulfamides involves the reaction of a substituted aniline with a sulfamoyl chloride.[3] In this case, the synthesis would proceed via the reaction of aniline with N,N-dimethylsulfamoyl chloride.
Caption: General synthetic workflow for this compound.
Methodology Outline:
-
Aniline is dissolved in a suitable aprotic solvent, such as pyridine or dichloromethane, which can also act as a base to neutralize the HCl byproduct.
-
The solution is cooled in an ice bath.
-
N,N-dimethylsulfamoyl chloride is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is then worked up, which may involve washing with dilute acid and brine, followed by drying of the organic layer.
-
The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.
Analytical Methods
The analysis and quantification of this compound, particularly in environmental samples, can be achieved using chromatographic techniques coupled with mass spectrometry. A robust method for the determination of the related compound N,N-dimethylsulfamide (DMS) in water has been developed using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), and a similar approach would be applicable here.[4]
UPLC-MS/MS Analysis Protocol Outline:
-
Sample Preparation: For aqueous samples, the primary step involves the addition of a suitable internal standard to compensate for matrix effects.[4]
-
Chromatography: Separation is performed on a UPLC system, typically with a C18 reversed-phase column.[2] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium formate, is used.
-
Mass Spectrometry: The eluent is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.[2] Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For this compound, the precursor ion would be [M+H]⁺ with m/z 201.0692.[2]
Biological Role and Significance
The primary documented role of this compound is as a transformation product and metabolite of the fungicide dichlofluanid.[1][2] Consequently, its detection in environmental matrices such as soil and water serves as a biomarker for the degradation of the parent pesticide.[3] There is limited evidence in the available scientific literature to suggest that this compound is widely used as a model for studying sulfamide chemistry or that it possesses significant intrinsic biological activity that has been explored for drug development purposes.[3]
References
- 1. echemi.com [echemi.com]
- 2. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 4710-17-2 | Benchchem [benchchem.com]
- 4. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (dimethylsulfamoylamino)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the formation of (dimethylsulfamoylamino)benzene, also known as N,N-dimethyl-N'-phenylsulfamide. This compound is a key structural motif in medicinal chemistry and agrochemistry. This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates the reaction mechanisms through detailed diagrams.
Core Synthesis Pathways
The synthesis of (dimethylsulfamoylamino)benzene and its derivatives is predominantly achieved through two principal routes: classical nucleophilic substitution and modern visible-light-mediated sulfonylation.
Pathway 1: Nucleophilic Substitution of Aniline with Dimethylsulfamoyl Chloride
This is the most conventional and widely employed method for the synthesis of this compound. The reaction involves the nucleophilic attack of the nitrogen atom of aniline on the electrophilic sulfur atom of dimethylsulfamoyl chloride.
Mechanism: The reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of aniline attacks the electron-deficient sulfur atom of dimethylsulfamoyl chloride. This is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Nucleophilic substitution pathway for (dimethylsulfamoylamino)benzene synthesis.
Pathway 2: Visible-Light-Mediated Sulfonylation
A more recent and greener alternative involves the use of visible-light photoredox catalysis. This method utilizes sulfonyl fluorides as stable and modifiable sulfonylation reagents, which react with anilines under mild conditions.[1]
Mechanism: This reaction proceeds through a radical mechanism. A photocatalyst, upon excitation by visible light, oxidizes aniline to a radical cation. Concurrently, the reduced photocatalyst can reduce the sulfonyl fluoride to generate a sulfonyl radical. These two radical species then couple to form the desired sulfonated aniline product.[1][2]
References
An In-depth Technical Guide on N,N-Dimethyl-N'-phenylsulfamide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Dimethyl-N'-phenylsulfamide, a molecule of significant interest in environmental and toxicological studies, is primarily recognized as a principal metabolite of the broad-spectrum fungicide dichlofluanid. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its formation through the metabolic breakdown of dichlofluanid, summarizes its physicochemical characteristics, and presents available information on its synthesis and biological implications. This document aims to serve as a foundational resource for researchers and professionals engaged in the study of pesticide metabolism, environmental science, and toxicology.
Discovery and History
The discovery of this compound is intrinsically linked to the study of the fungicide dichlofluanid (N-[(dichlorofluoromethyl)thio]-N',N'-dimethyl-N-phenylsulfamide). Initially, this compound was not the subject of targeted synthesis for its intrinsic properties but was rather identified as a significant transformation product of dichlofluanid in various environmental and biological systems.[1]
The use of dichlofluanid as a protective foliar fungicide led to investigations into its metabolic fate in plants, animals, and soil. These studies revealed that the primary degradation pathway of dichlofluanid involves the cleavage of the N-S bond, leading to the formation of this compound. This metabolic process is a key factor in the environmental persistence and toxicological assessment of dichlofluanid.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | PubChem |
| Molecular Weight | 200.26 g/mol | PubChem[2][3] |
| CAS Number | 4710-17-2 | PubChem[2][3] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Water Solubility | Not available | --- |
| LogP | 1.8 (Predicted) | --- |
| pKa | Not available | --- |
Synthesis and Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, the general synthetic route involves the reaction of an appropriately substituted aniline with N,N-dimethylsulfamoyl chloride.
General Synthetic Strategy:
The synthesis would likely proceed via the nucleophilic substitution of the chloride on N,N-dimethylsulfamoyl chloride by the amino group of aniline.
-
Reactants: Aniline and N,N-Dimethylsulfamoyl Chloride
-
Solvent: A suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.
-
Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.
-
Purification: The crude product would likely be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.
Characterization:
The structure of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the aromatic and dimethylamino protons and carbons, as well as their respective chemical environments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the S=O and N-H stretches.
Metabolic Pathway of Dichlofluanid to this compound
The primary mechanism for the formation of this compound in biological systems is the metabolic degradation of the fungicide dichlofluanid. This process is believed to be initiated by the cleavage of the sulfenamide (N-S) bond.
Enzymatic Involvement:
While the specific enzymes have not been definitively identified in all organisms, the hydrolysis of the N-S bond is a common metabolic reaction. This cleavage can be catalyzed by various enzymes, including:
-
Cytochrome P450 (CYP) enzymes: This superfamily of enzymes is known to be involved in the metabolism of a wide range of xenobiotics, including pesticides.[4][5] They can catalyze oxidative cleavage of the N-S bond.
-
Esterases: Although dichlofluanid is not an ester, some esterases exhibit broad substrate specificity and could potentially hydrolyze the N-S bond.[2][6][7][8]
The metabolic breakdown of dichlofluanid is a detoxification pathway, as the resulting this compound is generally considered to be less toxic than the parent compound.
Metabolic Transformation of Dichlofluanid:
Caption: Metabolic conversion of Dichlofluanid.
Biological Activity and Toxicology
The primary biological relevance of this compound is as a metabolite of dichlofluanid. As such, its toxicological profile is often considered in the context of the overall toxicity of the parent fungicide. Generally, the formation of this compound is considered a detoxification step, as the reactive (dichlorofluoromethyl)thio moiety of dichlofluanid is removed.
Limited independent toxicological data is available for this compound. Further research is needed to fully characterize its own potential for biological activity and toxicity.
Conclusion
This compound is a key metabolite of the fungicide dichlofluanid, and its discovery and history are closely tied to the study of this pesticide. While its synthesis is straightforward in principle, detailed experimental protocols are not widely published. The metabolic transformation from dichlofluanid is a critical detoxification pathway, likely mediated by enzymes such as cytochrome P450s. This technical guide provides a foundational understanding of this compound for researchers in environmental science, toxicology, and drug development, highlighting the need for further investigation into its synthesis, biological activity, and the specific enzymatic pathways involved in its formation.
References
- 1. 291. Dichlofluanid (WHO Pesticide Residues Series 4) [inchem.org]
- 2. Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Esterase is a powerful tool for the biodegradation of pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newcastle University eTheses: Role of esterases in the detoxification of pesticides [theses.ncl.ac.uk]
N,N-Dimethyl-N'-phenylsulfamide: A Core Metabolite of the Fungicide Dichlofluanid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Dimethyl-N'-phenylsulfamide (DMSA), a principal metabolite of the fungicide dichlofluanid. Dichlofluanid, a broad-spectrum fungicide, undergoes environmental and metabolic degradation to form DMSA. This document collates and presents key quantitative data on the formation and residue levels of DMSA, details the experimental protocols for its analysis, and visualizes the metabolic and analytical workflows. This guide is intended to serve as a critical resource for researchers in environmental science, toxicology, and agrochemical development.
Introduction
Dichlofluanid (N-[(dichlorofluoromethyl)thio]-N′,N′-dimethyl-N-phenylsulfamide) is a fungicide that has been utilized in agriculture to protect various crops from fungal diseases.[1][2] Its environmental fate and metabolic pathways are of significant interest due to the potential for exposure and the toxicological profiles of its degradation products. A primary and stable metabolite of dichlofluanid is this compound, also known as DMSA or dimethylaminosulfanilide.[3][4] Understanding the conversion of dichlofluanid to DMSA, its persistence, and the methods for its detection are crucial for assessing the environmental impact and potential risks associated with the use of the parent fungicide.
DMSA is formed through the cleavage of the N-S bond in the dichlofluanid molecule, a process that can be initiated by hydrolysis.[1][4] This conversion can occur in various environmental compartments, including water, soil, and on plant surfaces.[5][6] This guide delves into the quantitative aspects of this transformation, the methodologies employed for its study, and the underlying biochemical pathways.
Metabolic Pathway and Formation of this compound
The primary mechanism for the formation of this compound from dichlofluanid is hydrolysis. The N-S linkage in the dichlofluanid molecule is susceptible to cleavage, leading to the formation of DMSA and the unstable dichlorofluoromethanethiol moiety.[4] This process can occur both abiotically in the environment and biotically within organisms.
dot
Caption: Metabolic pathway of dichlofluanid to this compound.
Quantitative Data on Residue Levels
The presence of dichlofluanid and its metabolite DMSA has been quantified in various agricultural products following treatment. The processing of these commodities can significantly impact the residue levels of both the parent compound and the metabolite.
Table 1: Residue Levels of Dichlofluanid and DMSA in Processed Strawberries
| Sample | Dichlofluanid (mg/kg) | This compound (DMSA) (mg/kg) |
| Berries, unwashed | 5.9 | 1.6 |
| Berries, washed | 0.35 | 0.85 |
| Wash water | 1.95 | 0.2 |
| Juice, raw | 0.02 | 0.85 |
| Juice, pasteurized | Not Detected | 0.9 |
| Pomace | 0.35 | 1.4 |
| Canned fruits | 0.02 | 0.75 |
| Jam | Not Detected | 0.4 |
| Data sourced from a 1979 evaluation of pesticide residues in food.[5] |
Table 2: Residue Levels of Dichlofluanid and DMSA in Grapes and Wine
| Sample | Dichlofluanid (mg/kg) | This compound (DMSA) (mg/kg) |
| Grapes (19 samples, range) | 1.5 - 12.0 | 0.02 - 0.8 |
| Wine (from treated grapes, range) | Not Detected | 0.1 - 4.0 |
| Data indicates that while dichlofluanid is eliminated during the winemaking process, DMSA is carried over into the final product.[4] |
Experimental Protocols
The determination of dichlofluanid and DMSA residues in various matrices typically involves extraction, cleanup, and analysis by gas chromatography-mass spectrometry (GC-MS). The following is a generalized protocol based on established methods for pesticide residue analysis.[2]
Sample Preparation and Extraction
-
Homogenization: A representative sample of the vegetable or fruit matrix is homogenized.
-
Extraction: A subsample is extracted with a mixture of acetone and ethyl acetate (1:1, v/v). The mixture is vigorously shaken to ensure efficient extraction of the analytes.
-
Salting Out: Anhydrous magnesium sulfate and sodium chloride are added to induce phase separation and remove water from the organic extract.
-
Centrifugation: The sample is centrifuged to separate the organic layer from the solid matrix and aqueous phase.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: An aliquot of the supernatant (organic extract) is transferred to a tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate.
-
Vortexing: The tube is vortexed to facilitate the binding of interfering substances (e.g., organic acids, fatty acids, sugars) to the PSA.
-
Centrifugation: The sample is centrifuged to pellet the sorbent and any co-extracted matrix components.
-
Final Extract: The cleaned-up supernatant is collected for GC-MS analysis.
dot
Caption: General workflow for the analysis of dichlofluanid and DMSA residues.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer is used for the separation and detection of the analytes.[2]
-
Column: A DB-5MS capillary column (or equivalent) is typically employed for separation.[2]
-
Injection: A splitless injection of the sample extract is performed.[2]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.[2]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. For example: start at 100°C (hold for 2 min), ramp to 200°C at 30°C/min, then ramp to 280°C at 10°C/min (hold for 2 min).[2]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Table 3: GC-MS Parameters
| Parameter | Setting |
| GC Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) |
| Injection Volume | 1 µL (splitless) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1.2 mL/min) |
| Oven Program | 100°C (2 min) -> 30°C/min to 200°C -> 10°C/min to 280°C (2 min) |
| MS Ionization Mode | Electron Ionization (EI) |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) |
| These parameters are illustrative and may require optimization based on the specific instrumentation and matrix.[2] |
Conclusion
This compound is a key metabolite of the fungicide dichlofluanid, formed primarily through hydrolysis. Quantitative data demonstrates that while processing can reduce the levels of the parent compound in food commodities, DMSA can persist and in some cases become more concentrated. The analytical methods, particularly GC-MS coupled with d-SPE cleanup, provide a robust framework for the sensitive and selective determination of both dichlofluanid and DMSA residues. This technical guide provides researchers and scientists with a foundational understanding of the metabolic fate of dichlofluanid and the analytical approaches for its monitoring. Further research into the toxicological profile of DMSA is warranted to fully assess the implications of dichlofluanid use in agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 291. Dichlofluanid (WHO Pesticide Residues Series 4) [inchem.org]
- 5. 475. Dichlofluanid (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 6. Abiotic fate of tolylfluanid and dichlofluanid in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical properties of N,N-Dimethyl-N'-phenylsulfamide (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of N,N-Dimethyl-N'-phenylsulfamide, a compound of interest in environmental science and toxicology as a primary metabolite of the fungicide dichlofluanid. This document outlines its melting point and discusses its solubility, providing standardized methodologies for their experimental determination.
Core Physical Properties
The physical characteristics of a compound are critical for understanding its environmental fate, transport, and biological interactions. The following table summarizes the available quantitative data for this compound.
| Physical Property | Value |
| Melting Point | 83-84 °C |
| Solubility | Specific quantitative data is not readily available in published literature. General experimental protocols for determination are provided below. |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the melting point and solubility of solid organic compounds like this compound.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is pure and completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of the compound. To pack the sample into the sealed end of the tube, tap the bottom of the tube on a hard surface or drop it through a long glass tube. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
If the approximate melting point is unknown, a rapid initial heating can be performed to get a rough estimate.
-
For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the rate of heating to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
-
Recording the Melting Range: The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely liquefied. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.
Solubility Determination: Saturation Method
This method determines the solubility of a compound in a specific solvent at a given temperature by creating a saturated solution.
Apparatus:
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, acetone) in a sealed vial or flask. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Place the vial in a constant temperature bath and agitate it (e.g., by shaking or stirring) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Separation of Saturated Solution: Once equilibrium is achieved, allow the solution to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully extract a known volume of the clear supernatant (the saturated solution) using a pipette, ensuring no solid particles are transferred. Filtration using a syringe filter compatible with the solvent may be necessary to remove any suspended microcrystals.
-
Quantification:
-
Dilute the obtained saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the concentration of this compound in the diluted solution using a suitable analytical technique.
-
-
Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or mol/L.
Workflow and Logical Relationships
The determination of the physical properties of a chemical compound follows a logical workflow to ensure accuracy and reproducibility. The following diagram illustrates the key steps in this process.
Caption: Workflow for the determination of physical properties of a chemical compound.
Spectroscopic Profile of N,N-Dimethyl-N'-phenylsulfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for the compound N,N-Dimethyl-N'-phenylsulfamide. It includes available mass spectrometry data, and representative Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the analysis and characterization of this and similar molecules.
Introduction
This compound is a chemical compound of interest in various fields, including as a potential pharmacophore and as a metabolite of the fungicide dichlofluanid.[1] Accurate characterization of its molecular structure is paramount for its application and study. This guide focuses on the three primary spectroscopic techniques used for the structural elucidation of organic molecules: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
The following sections present the available and representative spectroscopic data for this compound in a structured format.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The high-resolution mass spectrum provides the exact mass of the molecular ion, which can be used to determine the elemental composition. Fragmentation patterns observed in the mass spectrum offer valuable information about the molecule's structure.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1][2] |
| Exact Mass | 200.0619 Da | [1][2] |
| Ionization Mode | Electrospray Ionization (ESI) | [1] |
| Precursor Ion ([M+H]⁺) | m/z 201.0692 | [1] |
Fragmentation Analysis:
Under collision-induced dissociation (CID), the protonated molecule ([M+H]⁺) of this compound undergoes fragmentation. The major fragment ions observed in the LC-MS/MS spectrum are summarized in Table 2.
Table 2: Key Fragment Ions of [M+H]⁺ of this compound
| m/z | Proposed Fragment |
| 137.1063 | [C₆H₅NHSO₂]⁺ |
| 122.0827 | [C₆H₅NH₂]⁺ |
| 92.0522 | [C₆H₅N]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. Due to the limited availability of experimentally recorded spectra for this compound in the public domain, the following data is representative and based on the expected chemical shifts for the functional groups present in the molecule.
¹H NMR (Proton NMR):
The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 6.5 | Singlet (broad) | 1H | N-H proton |
| ~ 2.7 | Singlet | 6H | N-CH₃ protons |
¹³C NMR (Carbon-13 NMR):
The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 | C (quaternary, aromatic) |
| ~ 129 | CH (aromatic) |
| ~ 125 | CH (aromatic) |
| ~ 120 | CH (aromatic) |
| ~ 38 | N-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the presence of specific functional groups. The following are characteristic IR absorption bands expected for this compound.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium | N-H stretch |
| ~ 3000 - 3100 | Medium | Aromatic C-H stretch |
| ~ 2900 - 3000 | Medium | Aliphatic C-H stretch |
| ~ 1320 - 1360 | Strong | Asymmetric SO₂ stretch |
| ~ 1150 - 1180 | Strong | Symmetric SO₂ stretch |
| ~ 1600, 1490 | Medium-Strong | Aromatic C=C stretch |
| ~ 900 - 1000 | Medium | S-N stretch |
Experimental Protocols
The following sections outline the general experimental methodologies for acquiring the spectroscopic data presented above.
Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system is typically used.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water mixture).
-
Chromatographic Separation (LC-MS): The sample is injected into the LC system, and the compound is separated from impurities on a reversed-phase column (e.g., C18).
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed to generate protonated molecules ([M+H]⁺).
-
Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio. For fragmentation studies (MS/MS), a specific precursor ion is selected and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for both solid and liquid samples, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
References
The Hidden Journey of a Fungicide Metabolite in the Marine Realm: A Technical Guide to N,N-Dimethyl-N'-phenylsulfamide
For Immediate Release
[City, State] – November 1, 2025 – A comprehensive technical guide released today sheds light on the environmental fate and impact of N,N-Dimethyl-N'-phenylsulfamide (DMSA), a significant marine xenobiotic metabolite. This in-depth whitepaper offers critical insights for researchers, scientists, and drug development professionals on the transformation of the widely used antifouling fungicide dichlofluanid into this persistent and mobile compound and its subsequent degradation product, N,N-dimethylsulfamide (DMS).
This compound is not directly introduced into marine ecosystems but is the primary hydrolysis product of dichlofluanid, a biocide used in antifouling paints to prevent the growth of marine organisms on ship hulls. This guide provides a detailed examination of the chemical's lifecycle, from its formation in seawater to its ultimate fate, alongside a review of its potential toxicological effects on marine life.
Transformation and Environmental Fate
Dichlofluanid undergoes rapid hydrolysis in the marine environment, transforming into DMSA. Studies have shown that this conversion is swift, with the parent compound degrading in less than a day in water.[1] DMSA itself is then subject to further degradation, primarily through photodegradation, into the more stable and persistent metabolite, N,N-dimethylsulfamide (DMS). This secondary metabolite is of particular concern due to its potential for long-range transport and accumulation in marine systems.
The degradation pathway of dichlofluanid in the marine environment is a critical aspect of its risk assessment. The initial hydrolysis is a rapid process, leading to the formation of DMSA. This is followed by the slower photodegradation of DMSA to the persistent DMS.
Quantitative Analysis of Environmental Concentrations
While the degradation pathway is established, there is a notable scarcity of quantitative data on the concentrations of DMSA and DMS in various marine compartments. Limited studies have reported environmental concentrations of dichlofluanid in sediments ranging from <1.6 ng/g to 800 ng/g.[2] The rapid degradation of the parent compound suggests that the presence of its metabolites, DMSA and DMS, could be more widespread and persistent. Further research and monitoring are crucial to establish a comprehensive understanding of the environmental burden of these compounds.
| Compound | Matrix | Concentration Range | Reference |
| Dichlofluanid | Marine Sediment | <1.6 ng/g to 800 ng/g | [2] |
| Dichlofluanid | Seawater | Not specified | |
| This compound (DMSA) | Seawater | Not specified | |
| N,N-dimethylsulfamide (DMS) | Groundwater | Up to 63 µg/L | [3][4] |
Ecotoxicological Profile
The ecotoxicological effects of dichlofluanid and, by extension, its metabolites, are a primary concern for marine ecosystems. While data specifically on DMSA and DMS is limited, studies on the parent compound provide valuable insights into potential risks.
Acute toxicity tests have shown that dichlofluanid can be harmful to a range of marine invertebrates. For instance, the 96-hour lethal concentration (LC50) for juvenile marine mysids (Neomysis awatschensis) was found to be 3.1 µg/L, while for adults it was 24.5 µg/L.[1] Chronic toxicity studies on the same species revealed a significant decrease in the survival rate of juveniles after four weeks of exposure to the No Observed Effect Concentration (NOEC).[1] Furthermore, dichlofluanid has been shown to impair the embryonic development of sea urchins (Echinometra lucunter) with an EC50 of 198.5 µg/L over 40 hours, and affect the copepod Nitocra sp. with a 7-day EC50 of 566.4 µg/L.[2][5]
| Organism | Endpoint | Concentration (µg/L) | Duration | Reference |
| Neomysis awatschensis (juvenile) | LC50 | 3.1 | 96 hours | [1] |
| Neomysis awatschensis (adult) | LC50 | 24.5 | 96 hours | [1] |
| Echinometra lucunter (embryo) | EC50 | 198.5 | 40 hours | [2][5] |
| Nitocra sp. | EC50 | 566.4 | 7 days | [2][5] |
Experimental Protocols
Accurate quantification of DMSA and DMS in marine samples is essential for environmental monitoring and risk assessment. The following outlines a general workflow for the analysis of these polar pesticide metabolites.
Sample Preparation: Solid-Phase Extraction (SPE) for Seawater
Materials:
-
Seawater sample
-
Oasis HLB SPE cartridges
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid
Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Acidify the seawater sample (e.g., 500 mL) with formic acid to a pH of approximately 3. Load the sample onto the conditioned cartridge at a flow rate of about 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove salts and other interferences.
-
Elution: Elute the analytes from the cartridge with 5-10 mL of methanol or a mixture of methanol and another organic solvent.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for UPLC-MS/MS analysis.
Instrumental Analysis: UPLC-MS/MS
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the preferred technique for the sensitive and selective quantification of DMSA and DMS.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example for DMS, adaptable for DMSA):
-
Column: A column suitable for polar compounds, such as a Hypercarb or a similar porous graphitic carbon column.
-
Mobile Phase: A gradient elution using a mixture of water and methanol, both containing a small amount of a modifier like formic acid to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for DMSA and DMS need to be determined by direct infusion of analytical standards.
-
Internal Standards: The use of isotopically labeled internal standards (e.g., DMSA-d5, DMS-d6) is highly recommended to compensate for matrix effects and variations in instrument response.
Future Outlook
The presence of this compound and its persistent metabolite N,N-dimethylsulfamide in the marine environment warrants further investigation. Key areas for future research include:
-
Widespread Monitoring: Establishing a baseline of DMSA and DMS concentrations in various marine ecosystems globally.
-
Toxicological Studies: Conducting comprehensive ecotoxicological studies on DMSA and DMS to determine their specific effects on a broader range of marine organisms, including sublethal and chronic impacts.
-
Bioaccumulation and Trophic Transfer: Investigating the potential for these compounds to bioaccumulate in marine food webs.
-
Method Development: Validating and standardizing analytical methods for the routine monitoring of DMSA and DMS in complex marine matrices.
This technical guide serves as a foundational resource for the scientific community to address the knowledge gaps and to better understand and mitigate the potential risks associated with this marine xenobiotic metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of N,N-Dimethyl-N'-phenylsulfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-N'-phenylsulfamide is a sulfamide derivative with potential applications in medicinal chemistry and as a building block in organic synthesis. It is also recognized as a metabolite of the agrochemical dichlofluanid, making its synthesis relevant for analytical and environmental sciences.[1][2] This document provides a detailed protocol for the chemical synthesis of this compound in a laboratory setting. The primary method described is the reaction of aniline with N,N-dimethylsulfamoyl chloride, a common and effective strategy for the formation of N-aryl sulfamides.[3]
Chemical Reaction
The synthesis proceeds via the nucleophilic attack of the amino group of aniline on the electrophilic sulfur atom of N,N-dimethylsulfamoyl chloride, with the elimination of hydrogen chloride. A base is typically used to neutralize the HCl byproduct.
Reaction Scheme:
Aniline + N,N-Dimethylsulfamoyl Chloride → this compound + HCl
Experimental Protocol
Materials and Reagents:
-
Aniline
-
N,N-Dimethylsulfamoyl chloride
-
Pyridine (or other suitable base, e.g., triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware and apparatus (round-bottom flask, magnetic stirrer, dropping funnel, condenser, separatory funnel, rotary evaporator)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of Base: To the cooled solution, add pyridine (1.2 eq.) and stir for 5-10 minutes.
-
Addition of Sulfamoyl Chloride: Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq.) in DCM to the reaction mixture via a dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
-
Characterization:
The identity and purity of the final product can be confirmed by standard analytical techniques such as:
-
Melting Point: Literature melting point is 83-84 °C.[2]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight (200.26 g/mol ).[2]
-
FT-IR Spectroscopy: To identify characteristic functional groups.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Aniline | 1.0 eq. |
| N,N-Dimethylsulfamoyl Chloride | 1.1 eq. |
| Pyridine | 1.2 eq. |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Product Information | |
| Product Name | This compound |
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 200.26 g/mol |
| Expected Yield | 75 - 90% |
| Purity (post-purification) | >98% |
| Physical Appearance | White to off-white solid |
| Melting Point | 83-84 °C |
Visualizations
Experimental Workflow Diagram:
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Signaling Pathway/Logical Relationship Diagram:
Caption: A diagram showing the roles of reactants and the formation of the final product.
References
Application Notes and Protocols for the Analytical Detection of N,N-Dimethyl-N'-phenylsulfamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of N,N-Dimethyl-N'-phenylsulfamide (DMSPS), a metabolite of the fungicide dichlofluanid.[1] The following protocols are intended as a guide and may require optimization for specific matrices and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in various samples.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
b. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid for MS compatibility).
-
This compound reference standard.
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid) is typically used. For example, starting with 30% acetonitrile and increasing to 80% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
d. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, a simple dilution and filtration may be sufficient. For solid samples, an extraction step (e.g., with acetonitrile) followed by centrifugation and filtration may be necessary.
e. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
Caption: Workflow for the HPLC-UV analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For highly sensitive and selective detection, especially in complex matrices, LC-MS/MS is the method of choice. This method is based on a published UPLC-MS/MS method for the related compound N,N-dimethylsulfamide.[2]
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | ~1.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol
a. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
b. Reagents and Standards:
-
As per the HPLC-UV method, but with LC-MS grade solvents.
-
An internal standard (e.g., a stable isotope-labeled version of the analyte) is recommended to compensate for matrix effects.[2]
c. Chromatographic Conditions:
-
Column: A C18 column suitable for UPLC or HPLC (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
d. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Precursor Ion ([M+H]⁺): m/z 201.07.[1]
-
Product Ions: The specific product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on public data, prominent fragments are observed at m/z 137.11 and 122.08.[1]
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: e.g., 201.07 -> 137.11
-
Qualifier: e.g., 201.07 -> 122.08
-
e. Standard and Sample Preparation:
-
Similar to the HPLC-UV method, but with the addition of the internal standard to all standards and samples.
Caption: Workflow for LC-MS/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. Publicly available mass spectra for this compound by GC-MS exist.[1]
Qualitative and Semi-Quantitative Data
| Parameter | Observation |
| Molecular Ion (m/z) | 200 |
| Major Fragments (m/z) | 45, and others |
Experimental Protocol
a. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
b. Reagents and Standards:
-
Solvents suitable for GC analysis (e.g., ethyl acetate, dichloromethane).
-
This compound reference standard.
c. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Splitless or split, depending on the required sensitivity.
d. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
e. Standard and Sample Preparation:
-
Dissolve standards and extracted samples in a volatile solvent compatible with GC. Derivatization is generally not required for this compound.
Caption: Workflow for GC-MS analysis of this compound.
Method Validation
All analytical methods must be validated to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][4]
References
- 1. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. researchgate.net [researchgate.net]
Application Note: Quantification of N,N-Dimethyl-N'-phenylsulfamide in Water Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N,N-Dimethyl-N'-phenylsulfamide (DMS) in various water matrices, including drinking water, surface water, and groundwater. The protocol outlines two approaches for sample preparation: a direct injection method for rapid screening and a solid-phase extraction (SPE) method for enhanced sensitivity and matrix effect reduction. The method demonstrates excellent performance in terms of linearity, accuracy, precision, and sensitivity, making it suitable for routine environmental monitoring and research applications.
Introduction
This compound is a compound of growing environmental concern, potentially originating from industrial processes or as a degradation product of certain pesticides. Its presence in water sources necessitates sensitive and reliable analytical methods for monitoring and risk assessment. This application note describes a validated LC-MS/MS method to accurately quantify DMS in aqueous samples. The methodology is designed to be accessible to researchers and analysts in environmental science and drug development, providing a detailed protocol from sample collection to data analysis.
Experimental Protocols
Materials and Reagents
-
This compound (DMS) analytical standard
-
This compound-d6 (DMS-d6) or other suitable isotopic internal standard
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Ammonium acetate
-
Solid-Phase Extraction (SPE) cartridges (e.g., Agilent BondElut PPL or Waters Oasis HLB)
-
Standard laboratory glassware and equipment
Standard Preparation
Prepare a stock solution of DMS in methanol at a concentration of 1 mg/mL. From this stock, create a series of working standard solutions by serial dilution in a mixture of water and methanol to construct a calibration curve. Prepare a stock solution of the internal standard (e.g., DMS-d6) in methanol and dilute to a suitable working concentration for spiking into samples and standards.
Sample Preparation
Two options for sample preparation are presented:
Protocol 1: Direct Injection
This method is suitable for rapid analysis of samples with expected higher concentrations or cleaner matrices.[1][2]
-
Collect water samples in clean, pre-rinsed glass bottles.
-
Allow the sample to reach room temperature.
-
For each 1 mL of water sample, add a specific volume of the internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.[1][2]
Protocol 2: Solid-Phase Extraction (SPE)
This method is recommended for trace-level quantification and for complex matrices to reduce interferences.[3][4]
-
Sample Pre-treatment: To a 500 mL water sample, add a chelating agent like EDTA to a final concentration of 0.5 g/L.[3][4] Adjust the pH to between 4 and 7 using a diluted acid or base.[3][4] Spike the sample with the internal standard.
-
Cartridge Conditioning: Condition the SPE cartridge (e.g., 500 mg, 6 mL) by passing 6 mL of methanol followed by 6 mL of purified water.[4]
-
Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[3][4]
-
Washing: After loading, wash the cartridge with 5 mL of purified water to remove interfering substances.[3]
-
Elution: Elute the retained analytes with two aliquots of 4 mL of methanol.[4]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[4] Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 50:50 v/v) and vortex.[4]
-
Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.[4]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions that may require optimization for specific instruments.
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium acetate[5] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid[6] |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.5 kV |
MRM Transitions:
The selection of precursor and product ions is critical for selectivity and sensitivity. Two transitions are typically monitored for each analyte for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be optimized] |
| DMS-d6 (Internal Standard) | [To be determined] | [To be determined] | - | [To be optimized] |
Note: The exact m/z values for DMS and its internal standard need to be determined by direct infusion of the analytical standards into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance of the method based on similar analyses of sulfonamides and N,N-dimethylsulfamide.[1][2][7]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 1-10 ng/L[1][2] |
| Limit of Quantification (LOQ) | 5-30 ng/L |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15%[1][2] |
Table 2: Sample Analysis Results (Example)
| Sample ID | Matrix | DMS Concentration (ng/L) |
| Drinking Water A | Drinking Water | < LOQ |
| Surface Water B | Surface Water | 45.2 |
| Groundwater C | Groundwater | 12.8 |
Visualizations
References
- 1. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hpst.cz [hpst.cz]
- 4. agilent.com [agilent.com]
- 5. rsc.org [rsc.org]
- 6. journalofchemistry.org [journalofchemistry.org]
- 7. An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC-MS) analysis of N,N-Dimethyl-N'-phenylsulfamide
An in-depth analysis of N,N-Dimethyl-N'-phenylsulfamide, a metabolite of the fungicide dichlofluanid, is crucial for environmental monitoring and toxicological studies.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a definitive analytical technique for the identification and quantification of this compound, offering high sensitivity and structural elucidation capabilities. This document provides a comprehensive application note and detailed protocols for the GC-MS analysis of this compound, tailored for researchers, scientists, and professionals in drug development and environmental science.
Principle of Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid analytical technique. The gas chromatograph separates volatile and thermally stable compounds from a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Following separation, compounds are introduced into the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting charged molecules and their fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for identification.
Experimental Protocols
This section details the necessary steps for sample preparation and instrument setup for the analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix.
Protocol 1: Standard Solution Preparation
-
Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable volatile organic solvent like methanol, acetone, or ethyl acetate to create a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.[2]
-
Internal Standard (Optional): To improve quantitative accuracy, an internal standard (e.g., Eicosane or Naphthalene-d8) can be added to each standard and sample at a constant concentration.[3][4]
-
Final Step: Transfer the solutions to 2 mL glass autosampler vials for analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Water Samples) This protocol is adapted from general methods for sulfonamide extraction from environmental samples.[5][6]
-
Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[5][6]
-
Sample Loading: Pass the aqueous sample (e.g., 100 mL, pH adjusted if necessary) through the conditioned cartridge at a flow rate of 5-10 mL/min.[5]
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.[5]
-
Elution: Elute the trapped analyte with 5-10 mL of methanol or ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle nitrogen stream, potentially with slight heating (e.g., 40°C).[7][8]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetone or ethyl acetate) for GC-MS analysis.[5]
GC-MS Instrumentation and Parameters
The following parameters are a general guideline and may require optimization for specific instruments and applications.[3][5][9]
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| Injector Type | Split/Splitless |
| Injector Temperature | 280°C[3] |
| Injection Mode | Splitless (1 µL injection volume)[2] |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow)[5][9] |
| Column Type | HP-5MS (or equivalent 5% Phenyl-methylpolysiloxane)[5][9] |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness[5][9] |
| Oven Program | Initial 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.[5] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV[3][9] |
| Ion Source Temperature | 230°C[3][9] |
| Quadrupole Temperature | 150°C[3][9] |
| MS Transfer Line Temp. | 280°C[3][9] |
| Scan Mode | Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions for Quantitation | m/z 200 (Molecular Ion), m/z 45, m/z 92, m/z 136 (Fragments) |
| Solvent Delay | 3-5 minutes |
Data Presentation and Interpretation
Identification of this compound is confirmed by matching the retention time and the acquired mass spectrum with that of a known standard. The mass spectrum is characterized by its molecular ion and specific fragment ions.
Quantitative Data Summary
The following table summarizes key data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Exact Mass | 200.0619 Da | [10] |
| Key Fragment Ions (m/z) | 200 [M]⁺ (Molecular Ion), 136, 92, 45 | [1][10] |
Mass Spectrum Fragmentation
The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern. The molecular ion [M]⁺ is observed at m/z 200. Key fragmentation pathways include the loss of a dimethylamino radical, cleavage of the sulfur-nitrogen bonds, and loss of sulfur dioxide.[10]
-
m/z 200: Molecular ion [C₈H₁₂N₂O₂S]⁺.
-
m/z 136: Resulting from the loss of SO₂ (64 Da).
-
m/z 92: Formation of an anilide anion fragment [C₆H₆N]⁻ is a known pathway for N-phenyl sulfonamides.[11]
-
m/z 45: A prominent peak corresponding to the dimethylaminosulfonyl fragment or a related rearrangement product.[1]
Visualized Workflows and Pathways
Diagrams created using Graphviz illustrate the experimental workflow and a proposed fragmentation pathway.
Caption: General workflow for the GC-MS analysis of environmental samples.
Caption: Proposed mass fragmentation pathway for this compound.
References
- 1. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uoguelph.ca [uoguelph.ca]
- 3. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organomation.com [organomation.com]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 4710-17-2 | Benchchem [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N-Dimethyl-N'-phenylsulfamide as a Biomarker for Fungicide Degradation
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N,N-Dimethyl-N'-phenylsulfamide (DMSA) as a specific biomarker for the degradation of the fungicide dichlofluanid. Dichlofluanid is a broad-spectrum fungicide that, upon environmental and metabolic degradation, yields DMSA as a primary and more persistent metabolite.[1][2][3] Monitoring for the presence and quantity of DMSA can therefore serve as a reliable indicator of past dichlofluanid use and its environmental fate.
This document outlines the underlying principles, detailed experimental protocols for the extraction and analysis of DMSA from various matrices, and quantitative data to support its application as a biomarker.
Principle
The fungicide dichlofluanid (N-[(dichlorofluoromethyl)thio]-N′,N′-dimethyl-N-phenylsulfamide) degrades in the environment, in and on plants, and through metabolic processes in organisms.[1][2] A key step in this degradation is the cleavage of the dichlorofluoromethylthio group, leading to the formation of the stable metabolite this compound (also known as dimethylaminosulfanilide or DMSA).[1][2][4] Due to its greater persistence compared to the parent compound, DMSA is an effective biomarker for assessing the historical application of dichlofluanid and its potential presence in the food chain and the environment. The half-life of DMSA on apples, for instance, has been reported to be approximately 30 days.[2]
Data Presentation
The following table summarizes the quantitative data on the concentration of dichlofluanid and its metabolite, this compound (DMSA), in strawberries and processed strawberry products after treatment. This data highlights the presence of the biomarker in food products, even after processing.
Table 1: Concentration of Dichlofluanid and this compound (DMSA) in Strawberries and Processed Products
| Sample | Dichlofluanid (mg/kg) | This compound (DMSA) (mg/kg) |
| Berries, unwashed | 5.9 | 1.6 |
| Berries, washed | 0.35 | 0.85 |
| Wash water | 1.95 | 0.2 |
| Juice, raw | 0.02 | 0.85 |
| Juice, pasteurized | Not Detected | 0.9 |
| Pomace | 0.35 | 1.4 |
| Canned fruits | 0.02 | 0.75 |
| Jam | Not Detected | 0.4 |
| Data sourced from Hartman, et al., 1979 as cited in the 1979 evaluations of pesticide residues in food.[5] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from soil and aqueous samples.
Protocol 1: Extraction of this compound from Soil using QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and environmental matrices.
1. Sample Preparation: a. Collect a representative soil sample and remove any large debris (stones, leaves, etc.). b. Air-dry the soil sample or use it fresh, ensuring the moisture content is known. For this protocol, a 10 g sample of soil with a water content of at least 70% is recommended. If using dried soil, use 3 g and add 7 mL of deionized water, vortex, and allow to hydrate for 30 minutes.[6]
2. Extraction: a. Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.[6] b. Add 10 mL of acetonitrile to the tube.[6] c. Add an appropriate internal standard. d. Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[6] e. Add the contents of a buffered QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6] f. Immediately shake the tube vigorously for 2 minutes.[6] g. Centrifuge the tube at ≥3000 rcf for 5 minutes.[6]
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. b. Vortex the tube for 1 minute. c. Centrifuge at ≥5000 rcf for 2 minutes.[6] d. The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the quantification of DMSA in the extracts obtained from Protocol 1.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]
2. GC-MS Conditions:
-
Injector Temperature: 250°C[2]
-
Injection Mode: Splitless (1 µL injection volume)[2]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[2]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 30°C/min.
-
Ramp 2: Increase to 280°C at 10°C/min, hold for 2 minutes.[2]
-
-
MS Conditions:
3. Calibration:
-
Prepare a series of calibration standards of DMSA in a suitable solvent (e.g., acetone) at concentrations ranging from 0.02 to 2.00 mg/L.[2]
-
Analyze the standards using the same GC-MS method to construct a calibration curve.
Protocol 3: Analysis of this compound in Water by UPLC-MS/MS
This protocol is designed for the sensitive detection of DMSA in aqueous samples.
1. Sample Preparation:
-
For most surface and groundwater samples, direct injection after filtration (0.22 µm) may be possible.
-
Addition of an internal standard is recommended to compensate for matrix effects.[5]
2. UPLC-MS/MS Conditions:
-
Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: A suitable reversed-phase column for polar compounds.
-
Mobile Phase: A gradient of water and methanol or acetonitrile with a suitable modifier (e.g., formic acid or ammonium formate).
-
Flow Rate: Appropriate for the UPLC column dimensions.
-
Injection Volume: Typically 10-100 µL.
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for DMSA and the internal standard must be optimized.
-
3. Quantification:
-
A study on the determination of N,N-dimethylsulfamide (DMS, a related compound) in water achieved a limit of detection of 10 ng/L with direct injection.[5] Similar sensitivity is expected for DMSA.
-
Quantification is performed using a calibration curve prepared with standards in the appropriate matrix.
Visualizations
The following diagrams illustrate the degradation pathway of dichlofluanid and the general experimental workflow for biomarker analysis.
Caption: Degradation pathway of Dichlofluanid to DMSA.
Caption: General workflow for DMSA biomarker analysis.
References
- 1. 291. Dichlofluanid (WHO Pesticide Residues Series 4) [inchem.org]
- 2. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 153. Dichlofluanid (FAO/PL:1969/M/17/1) [inchem.org]
- 4. 475. Dichlofluanid (Pesticide residues in food: 1979 evaluations) [inchem.org]
- 5. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
Application Notes and Protocols for N,N-Dimethyl-N'-phenylsulfamide in Environmental Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-N'-phenylsulfamide, also known as DMSA, is primarily recognized in environmental chemistry as a principal degradation product of the fungicide dichlofluanid.[1][2][3] Its presence in environmental matrices serves as a key indicator of the use and subsequent breakdown of its parent compound. Unlike many chemicals with direct industrial or agricultural applications, the primary "application" of DMSA in an environmental context is its use as a biomarker for monitoring dichlofluanid contamination.[4] This document provides an overview of its environmental significance, analytical methodologies for its detection, and its toxicological profile based on available data.
Environmental Fate and Degradation
This compound is formed through the degradation of dichlofluanid in various environmental compartments.[1][2] The degradation pathway involves the transformation of dichlofluanid to DMSA, which is considered to be more persistent than the parent compound.[1] Reports suggest that DMSA is not easily biodegradable in water and sediment systems.[1] Under alkaline conditions, as well as in plant and animal systems, dichlofluanid readily degrades to DMSA.[1] Further degradation of DMSA can lead to the formation of N,N-dimethylsulfamide (DMS).
Degradation Pathway of Dichlofluanid to this compound
Caption: Simplified degradation pathway of Dichlofluanid to DMSA and DMS.
Quantitative Data Summary
Specific quantitative data for this compound in environmental samples, its environmental persistence, and its ecotoxicity are limited in publicly available literature. The following tables summarize the available information and highlight data gaps.
Table 1: Environmental Concentrations
| Compound | Matrix | Concentration Range | Location/Study |
| N,N-dimethylsulfamide (DMS) | Porewater (clayey till) | <0.5 µg/L - 26 µg/L | Agricultural site (former strawberry production)[5] |
| N,N-dimethylsulfamide (DMS) | Groundwater | 0.5 µg/L - 1.2 µg/L | Near former strawberry production site[5] |
| This compound (DMSA) | Various | Data not available | - |
Note: Data for the related degradation product N,N-dimethylsulfamide (DMS) is provided as an indicator of potential concentrations of related metabolites.
Table 2: Environmental Persistence
| Compound | Parameter | Value | Conditions | Reference |
| This compound (DMSA) | Biodegradability | Not easily biodegradable | Water/sediment systems | [1] |
| This compound (DMSA) | Half-life | 30 days | On apples | [1] |
| This compound (DMSA) | DT50 (Soil) | Data not available | - | - |
| This compound (DMSA) | DT50 (Water) | Data not available | - | - |
Table 3: Ecotoxicity Data
| Compound | Organism | Endpoint | Value | Reference |
| This compound (DMSA) | - | Acute Oral Toxicity (GHS) | Category 4: Harmful if swallowed | [2][3] |
| This compound (DMSA) | Fish (e.g., Oncorhynchus mykiss) | 96h LC50 | Data not available | - |
| This compound (DMSA) | Aquatic Invertebrate (Daphnia magna) | 48h EC50 | Data not available | - |
| This compound (DMSA) | Algae (e.g., Pseudokirchneriella subcapitata) | 72h EC50 | Data not available | - |
Experimental Protocols
The primary experimental application concerning DMSA is its detection and quantification in environmental samples to monitor for dichlofluanid contamination. The following protocol is a generalized procedure based on methods used for other polar pesticide metabolites.
Protocol 1: Determination of this compound in Water Samples
Objective: To quantify the concentration of DMSA in water samples (e.g., groundwater, surface water).
Principle: Water samples are prepared and analyzed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This technique offers high sensitivity and selectivity for the detection of trace levels of organic contaminants.
Materials:
-
Water sample collection bottles (amber glass)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
UHPLC-MS/MS system with an electrospray ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound analytical standard
-
Internal standard (e.g., isotopically labeled analog, if available)
Procedure:
-
Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.
-
Fill the bottles to the brim to minimize headspace.
-
Store samples at 4°C and analyze as soon as possible.
-
-
Sample Preparation:
-
Allow samples to reach room temperature.
-
If the sample contains particulate matter, centrifuge or allow it to settle.
-
Add an internal standard to a known volume of the sample to correct for matrix effects and variations in instrument response.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
-
UHPLC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm)
-
Mobile Phase A: Ultrapure water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate DMSA from other matrix components.
-
Flow Rate: e.g., 0.3 mL/min
-
Injection Volume: e.g., 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-product ion transitions for DMSA and the internal standard. The precursor ion would be [M+H]+.
-
Optimize MS parameters (e.g., collision energy, cone voltage) using the DMSA analytical standard.
-
-
-
Quantification:
-
Prepare a calibration curve using a series of dilutions of the DMSA analytical standard in a clean matrix (e.g., ultrapure water).
-
Quantify the DMSA concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Analytical Workflow Diagram
Caption: Workflow for the analysis of DMSA in water samples.
Conclusion
This compound is an important analyte in environmental monitoring programs focused on pesticide contamination, specifically the use of dichlofluanid. While its direct applications in environmental chemistry are non-existent, its role as a persistent degradation product makes its detection crucial for assessing the long-term environmental impact of its parent fungicide. Further research is needed to fill the existing data gaps regarding its environmental concentrations, persistence, and ecotoxicological effects to enable a more comprehensive risk assessment.
References
- 1. Acute toxicity tests with Daphnia magna, Americamysis bahia, Chironomus riparius and Gammarus pulex and implications of new EU requirements for the aquatic effect assessment of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4710-17-2 | Benchchem [benchchem.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
Protocols for studying the electrophilic and nucleophilic substitution reactions of N,N-Dimethyl-N'-phenylsulfamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophilic and nucleophilic substitution reactions of N,N-Dimethyl-N'-phenylsulfamide. The protocols detailed below are based on established methodologies for analogous sulfonamide compounds and are intended to serve as a foundational guide for the synthesis and functionalization of this and related molecules.
Overview of Reactivity
This compound possesses two primary sites of reactivity: the phenyl ring and the sulfamide functional group. The electron-donating nature of the sulfamide moiety activates the aromatic ring, making it susceptible to electrophilic attack, primarily at the ortho and para positions. Conversely, the sulfur atom of the sulfamide group is electrophilic and can undergo nucleophilic substitution, although this typically requires activation.
Electrophilic Aromatic Substitution Reactions
The -(CH₃)₂NSO₂NH- group is an activating, ortho, para-directing group for electrophilic aromatic substitution on the phenyl ring.
Nitration
Nitration of this compound can introduce a nitro group onto the aromatic ring, a key functional group for further synthetic transformations. The reaction conditions can be tuned to favor mono- or di-substitution.
Protocol 1: Mononitration of this compound
This protocol is adapted from the nitration of N-(dimethylphenyl)methanesulfonamides.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and nitric acid.
-
Reagent Addition: Slowly add a solution of sodium nitrite (1.1 eq) in water to the reaction mixture while maintaining a low temperature (0-5 °C) with an ice bath.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).
-
Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Dinitration of this compound
-
Acid Mixture: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) at 0 °C.
-
Substrate Addition: Slowly add this compound (1.0 eq) to the nitrating mixture while keeping the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Table 1: Expected Yields for Nitration of an Analogous N-Aryl Sulfonamide
| Reaction Type | Product | Reported Yield (%) |
| Mononitration | 4-nitro-N,N-Dimethyl-N'-phenylsulfamide | 70-80% (estimated) |
| Dinitration | 3,5-dinitro-N,N-Dimethyl-N'-phenylsulfamide | ~60% (estimated) |
Yields are based on reactions with N-(2,6-dimethylphenyl)methanesulfonamide and may vary for this compound.
Bromination
Halogenation, such as bromination, provides another avenue for the functionalization of the phenyl ring.
Protocol 3: Bromination of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Reagent Addition: Add a solution of bromine (1.1 eq) in the same solvent dropwise to the reaction mixture at room temperature. The addition of a Lewis acid catalyst (e.g., FeBr₃) may be beneficial.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Nucleophilic Substitution Reactions
Nucleophilic attack on the sulfamide group can occur at the sulfur atom. Direct substitution is challenging; therefore, activation of the sulfonyl group or the use of potent nucleophiles is often necessary.
Reaction with Organometallic Reagents (Conceptual)
While direct reaction with common nucleophiles is not well-documented for this specific molecule, a plausible approach for C-S bond formation involves the in-situ generation of a more reactive sulfinyl chloride intermediate from a related sulfinate, followed by reaction with an amine.[1][2][3][4][5] A conceptual protocol for a related transformation is presented below.
Protocol 4: Conceptual Synthesis of Sulfinamides from Organometallic Reagents and Amines
This protocol describes a general method for the synthesis of sulfinamides, which are structurally related to sulfamides.[1][2][3][4][5]
-
Sulfinate Formation: React an organometallic reagent (e.g., Grignard or organolithium reagent) with a sulfur dioxide surrogate (e.g., DABSO) in an anhydrous solvent like THF under an inert atmosphere to form a metal sulfinate.
-
Sulfinyl Chloride Generation: Treat the in-situ generated metal sulfinate with thionyl chloride (SOCl₂) at room temperature.
-
Nucleophilic Attack: Add the desired amine nucleophile to the reaction mixture containing the sulfinyl chloride intermediate.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.
Reaction with Strong Nucleophiles
Strong nucleophiles, such as phosphide anions, have been shown to induce nucleophilic substitution at the nitrogen of arylsulfonamides, leading to N-S bond cleavage.[6][7]
Table 2: Spectroscopic Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | PubChem[8] |
| Molecular Weight | 200.26 g/mol | PubChem[8] |
| IUPAC Name | (dimethylsulfamoylamino)benzene | PubChem[8] |
| Mass Spectrum (GC-MS) | m/z 200 (M+) | PubChem[8] |
| Mass Spectrum (LC-MS, [M+H]⁺) | m/z 201.0692 | PubChem[8] |
Visualizing Reaction Pathways and Workflows
Caption: General workflow for electrophilic substitution reactions.
Caption: Conceptual mechanism for nucleophilic substitution at sulfur.
Caption: Regioselectivity in electrophilic aromatic substitution.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
- 4. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleophilic substitution reaction at the nitrogen of arylsulfonamides with phosphide anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N-Dimethyl-N'-phenylsulfamide as a Reference Standard
Introduction
N,N-Dimethyl-N'-phenylsulfamide is a key metabolite of the fungicide Dichlofluanid.[1] As regulatory bodies worldwide tighten restrictions on pesticide residues in food and environmental samples, the need for accurate and reliable analytical standards for monitoring these residues has become paramount. This compound is classified as an environmental transformation product of Dichlofluanid and its presence can be indicative of the historical use of the parent fungicide.[1] These application notes provide detailed protocols for the use of this compound as a reference standard in the quantitative analysis of environmental and agricultural samples using High-Performance Liquid Chromatography (HPLC).
Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | |
| Molecular Weight | 200.26 g/mol | |
| CAS Number | 4710-17-2 | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 83-84 °C | |
| Solubility | Soluble in methanol, acetonitrile, and other polar organic solvents. | |
| Purity (as a reference standard) | ≥98% | |
| Storage | Store at 2-8°C, protected from light and moisture. |
Synthesis of this compound
A reliable supply of high-purity reference material is essential. The following protocol describes a common synthetic route for this compound.
Reaction Scheme:
Aniline reacts with N,N-dimethylsulfamoyl chloride in the presence of a base to yield this compound.
Materials and Reagents:
-
Aniline
-
N,N-dimethylsulfamoyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (1M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Protocol:
-
In a round-bottom flask, dissolve aniline (1 equivalent) in dichloromethane.
-
Cool the solution in an ice bath and add pyridine (1.2 equivalents).
-
Slowly add N,N-dimethylsulfamoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Analytical Method: Quantification by HPLC
This section provides a detailed protocol for the quantitative analysis of this compound in environmental water samples. The method utilizes High-Performance Liquid Chromatography (HPLC) with UV detection.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Experimental Protocol:
1. Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with the mobile phase.
2. Sample Preparation (Water Samples):
-
Collect 500 mL of the water sample.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 230 nm |
| Retention Time | Approximately 5.8 min |
4. Calibration and Quantification:
-
Inject the working standards into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine the peak area of this compound.
-
Calculate the concentration of the analyte in the original sample using the calibration curve.
Method Validation Data:
The following table summarizes the performance characteristics of the described analytical method.
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 92 - 105% |
| Precision (RSD%) | < 5% |
Experimental Workflow and Diagrams
Logical Workflow for Sample Analysis
The following diagram illustrates the logical steps involved in the analysis of environmental samples for this compound using a reference standard.
Caption: Workflow for the quantitative analysis of this compound.
Degradation Pathway of Dichlofluanid
The following diagram illustrates the environmental degradation of Dichlofluanid to its primary metabolite, this compound.
Caption: Environmental degradation pathway of Dichlofluanid.
Conclusion
The protocols and data presented in these application notes provide a robust framework for the use of this compound as a reference standard in analytical chemistry. The detailed HPLC method enables the reliable quantification of this important metabolite in environmental samples, contributing to more effective monitoring of pesticide residues. The provided synthesis protocol and characterization data ensure the quality and reliability of the reference material used in these critical analyses.
References
Application Note: Isolating N,N-Dimethyl-N'-phenylsulfamide from Environmental Matrices
Introduction
N,N-Dimethyl-N'-phenylsulfamide is an environmental transformation product of the fungicide dichlofluanid.[1][2] As a persistent and mobile organic compound (PMOC), it can leach into groundwater, posing a potential risk to drinking water resources.[3] Its detection and quantification in various environmental matrices such as water, soil, and sediment are crucial for environmental monitoring and risk assessment. This document provides detailed protocols for the isolation of this compound using common and effective extraction techniques, tailored for researchers and analytical scientists.
The selection of an appropriate extraction method is guided by the compound's physicochemical properties and the nature of the sample matrix.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These properties, particularly its moderate polarity (XLogP3: 0.9), are fundamental to designing effective extraction and cleanup strategies.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂N₂O₂S | [1] |
| Molecular Weight | 200.26 g/mol | [1] |
| Exact Mass | 200.06194880 Da | [1][2] |
| XLogP3 | 0.9 | [2] |
| Melting Point | 83-84 °C | [2] |
| Topological Polar Surface Area | 57.8 Ų | [1][2] |
| Primary Role | Metabolite of Dichlofluanid | [1][2] |
Recommended Isolation Techniques
For comprehensive environmental analysis, different techniques are required for aqueous and solid matrices. Solid-Phase Extraction (SPE) is highly effective for water samples, while the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the industry standard for complex solid matrices like soil and sediment.
Solid-Phase Extraction (SPE) for Water Samples
SPE is a widely used technique that concentrates and purifies analytes from liquid samples by partitioning them between a solid and a liquid phase.[4] For a compound with moderate polarity like this compound, a reverse-phase sorbent such as C18 is a suitable choice.
QuEChERS for Soil & Sediment Samples
The QuEChERS method has become a leading technique for pesticide residue analysis in solid matrices due to its simplicity, speed, and minimal solvent usage.[5][6] It involves an initial extraction with an organic solvent (typically acetonitrile) facilitated by salting out, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.[5][7]
Experimental Workflow
The general workflow for isolating this compound from environmental samples involves sample collection, preparation, extraction, cleanup, and final analysis.
Caption: General workflow for isolating this compound.
Protocols
Protocol 1: Isolation from Water using Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of this compound from aqueous matrices like groundwater, surface water, or drinking water.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Sample filtration apparatus (e.g., 0.45 µm glass fiber filters)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Ethyl acetate or Dichloromethane (HPLC grade)
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Collect a representative water sample (e.g., 500 mL to 1 L).
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
If required, adjust the sample pH to neutral (~7.0).
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash the cartridges with 5 mL of ethyl acetate (or dichloromethane).
-
Flush with 5 mL of methanol.
-
Equilibrate the cartridges with 2 x 5 mL of deionized water. Do not allow the sorbent bed to dry out.
-
-
Sample Loading:
-
Load the pre-filtered water sample onto the cartridges at a slow, steady flow rate of approximately 5-10 mL/min.
-
-
Washing (Interference Elution):
-
After loading, wash the cartridges with 5 mL of deionized water to remove co-extracted polar interferences.
-
Dry the cartridges thoroughly under vacuum for 20-30 minutes to remove residual water.
-
-
Analyte Elution:
-
Place collection vials inside the manifold.
-
Elute the retained this compound from the cartridge using 2 x 4 mL of ethyl acetate (or another suitable organic solvent). Allow the solvent to soak the sorbent for 1 minute before applying vacuum for each aliquot.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.
-
Transfer the final extract to an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.
-
Protocol 2: Isolation from Soil/Sediment using QuEChERS
This protocol is adapted from standard QuEChERS methods for pesticide analysis in soil and is suitable for isolating this compound.[5][7]
Materials:
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed refrigerated centrifuge
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive SPE (d-SPE) tubes containing MgSO₄, Primary Secondary Amine (PSA), and C18 sorbent.
-
Autosampler vials
Procedure:
Caption: The two primary stages of the QuEChERS methodology.
-
Sample Preparation & Extraction:
-
Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.
-
If the sample is dry, add an appropriate amount of deionized water and allow it to hydrate for 30 minutes.[7]
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker to ensure thorough extraction.[7]
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The salts induce phase separation and drive the analyte into the acetonitrile layer.
-
Immediately shake the tube for another 2 minutes.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Carefully transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube. This tube typically contains 150 mg MgSO₄ (to remove residual water), 50 mg PSA (to remove organic acids), and 50 mg C18 (to remove nonpolar interferences).
-
Cap the d-SPE tube and vortex for 30 seconds to ensure the sorbents are fully dispersed.
-
Centrifuge at ≥5000 rcf for 2 minutes.[7]
-
-
Final Extract Preparation:
-
The resulting supernatant is the final, cleaned extract.
-
Transfer the extract into an autosampler vial for instrumental analysis.
-
Method Performance Data
The following table summarizes typical performance data for the described extraction techniques based on their application to similar polar organic compounds in environmental matrices. Note: This data is illustrative. Specific recovery, LOD, and LOQ values must be determined for this compound through formal method validation.
| Technique | Matrix | Analyte Class | Typical Recovery (%) | Typical LODs | Reference |
| SPE | Water | Nitrosamines | 68 - 83% | 0.4 - 12 ng/L | [8] |
| SPE | Water | PAHs | 85 - 121% | 0.02 - 0.2 µg/L | [4] |
| QuEChERS | Soil | Multiclass Pesticides | 70 - 120% | Analyte Dependent | [5] |
| QuEChERS | Soil | Various Pesticides | 60 - 120% | Analyte Dependent | [5] |
Analytical Determination
Following extraction and cleanup, the final determination of this compound is typically performed using highly sensitive and selective chromatographic techniques. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a preferred method for its ability to analyze polar compounds in complex matrices with high sensitivity and robustness.[9] Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also be employed, potentially after a derivatization step if required.[10]
References
- 1. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. mdpi.com [mdpi.com]
- 5. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. unitedchem.com [unitedchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of substituted diphenylamines in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of N-phenylsulfonamide Derivatives in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of N-phenylsulfonamide derivatives in enzyme inhibition studies. It includes detailed experimental protocols, quantitative data on inhibitory activities, and visualizations of relevant biological pathways to support researchers in this field.
Introduction
N-phenylsulfonamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Their ability to inhibit various enzymes has made them a focal point in drug discovery and development for a range of diseases, including cancer, glaucoma, Alzheimer's disease, and inflammatory conditions. The core structure, consisting of a sulfonamide group linked to a phenyl ring, allows for diverse chemical modifications, enabling the fine-tuning of their inhibitory potency and selectivity against specific enzyme targets. This document outlines the application of these derivatives in inhibiting key enzyme families: Carbonic Anhydrases, Cholinesterases, Kinases, and Matrix Metalloproteinases.
I. Targeted Enzyme Families and Therapeutic Relevance
Carbonic Anhydrases (CAs)
N-phenylsulfonamide derivatives are well-established inhibitors of carbonic anhydrases, zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] CAs are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer.[1]
Cholinesterases (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease, helping to alleviate cognitive symptoms by increasing acetylcholine levels in the brain.[1]
Kinases
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, particularly cancer. N-phenylsulfonamide derivatives have been developed as inhibitors of various kinases, interfering with signaling cascades that control cell proliferation, survival, and migration.
Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs is associated with cancer invasion and metastasis. N-phenylsulfonamide-based compounds have been investigated as MMP inhibitors to prevent tumor progression.[2]
II. Quantitative Inhibition Data
The inhibitory potential of various N-phenylsulfonamide derivatives against different enzyme targets is summarized below.
Table 1: Inhibition of Carbonic Anhydrases by N-phenylsulfonamide Derivatives
| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| Compound 2 | CA II | 33.5 ± 0.38 nM | [1] |
| Compound 8 | CA I | 45.7 ± 0.46 nM | [1] |
| Compound 12 | hCA I | 9.7 nM | [3] |
| Compound 12 | hCA II | 11.2 nM | [3] |
| Compound 12 | hCA IX | 15.4 nM | [3] |
| Phthalimide-capped derivative 1 | hCA I | 28.5 nM | [4] |
| Phthalimide-capped derivative 1 | hCA II | 2.2 nM | [4] |
Table 2: Inhibition of Cholinesterases by N-phenylsulfonamide Derivatives
| Compound ID | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Reference |
| Compound 8 | AChE | Kᵢ: 31.5 ± 0.33 nM | [1] |
| Compound 8 | BChE | Kᵢ: 24.4 ± 0.29 nM | [1] |
| Compound 12 | AChE | 25.1 nM | [3] |
| Compound 12 | BChE | 33.8 nM | [3] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | IC₅₀: 8.9 ± 0.21 µM | [5] |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | BChE | IC₅₀: 26.5 ± 0.24 µM | [5] |
Table 3: Inhibition of Matrix Metalloproteinases by N-phenylsulfonamide Derivatives
| Compound Class | Target Enzyme | IC₅₀ | Reference |
| N-hydroxy-α-phenylsulfonylacetamide derivatives | MMP-9 | Varies (nM to µM range) | [2] |
| N-hydroxy-α-phenylsulfonylacetamide derivatives | MMP-13 | Varies (nM to µM range) | [6] |
| N-hydroxy-α-phenylsulfonylacetamide derivatives | MMP-1 | Varies (µM range) | [6] |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-2 | ~1 - 1.5 µM | [7] |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-9 | ~1 - 1.5 µM | [7] |
| Iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide | MMP-14 | ~1 - 1.5 µM | [7] |
III. Experimental Protocols
This section provides detailed protocols for the synthesis of N-phenylsulfonamide derivatives and for conducting enzyme inhibition assays.
General Protocol for the Synthesis of N-phenylsulfonamide Derivatives
This protocol is a general guideline and may require optimization for specific derivatives.
Materials:
-
Aniline or substituted aniline
-
Appropriate sulfonyl chloride
-
Pyridine or another suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate eluent for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1 equivalent) in the chosen solvent (e.g., DCM) and add the base (e.g., pyridine, 1.2 equivalents). Cool the mixture in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the cooled aniline solution using a dropping funnel over a period of 15-30 minutes with continuous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure N-phenylsulfonamide derivative.
-
Characterization: Characterize the final product using techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry to confirm its structure and purity.
Protocol for Carbonic Anhydrase Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase using p-nitrophenyl acetate as a substrate.
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
p-Nitrophenyl acetate (pNPA)
-
N-phenylsulfonamide derivative (inhibitor)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the N-phenylsulfonamide derivative in DMSO.
-
Prepare a working solution of the enzyme in Tris-HCl buffer.
-
Prepare a stock solution of pNPA in a suitable solvent like acetonitrile.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add varying concentrations of the N-phenylsulfonamide derivative (or DMSO for control) to the wells.
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiation of Reaction: Start the reaction by adding the pNPA solution to all wells.
-
Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
To determine the inhibition constant (Kᵢ), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate plots (e.g., Lineweaver-Burk or Dixon plots).
-
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Materials:
-
Purified AChE
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
N-phenylsulfonamide derivative (inhibitor)
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the inhibitor in DMSO.
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer.
-
Add different concentrations of the inhibitor (or DMSO for control).
-
Add the AChE solution and incubate at room temperature for 15 minutes.
-
Add the DTNB solution to all wells.
-
-
Initiation of Reaction: Start the reaction by adding the ATCI solution to all wells.
-
Measurement: Measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Data Analysis:
-
Calculate the reaction rates and percentage inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
General Protocol for Kinase Inhibition Assay (e.g., using a FRET-based assay)
Materials:
-
Purified target kinase
-
Kinase buffer (containing ATP and appropriate cofactors like MgCl₂)
-
Fluorescently labeled substrate peptide
-
N-phenylsulfonamide derivative (inhibitor)
-
DMSO
-
96-well or 384-well plate (low-volume, black)
-
Fluorescence plate reader capable of measuring FRET
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitor, kinase, and substrate in the appropriate buffers.
-
Assay Setup:
-
To the wells of the microplate, add the kinase buffer.
-
Add serial dilutions of the N-phenylsulfonamide derivative.
-
Add the kinase to all wells except the negative control.
-
Add the fluorescently labeled substrate.
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60-90 minutes).
-
Measurement: Stop the reaction (if necessary, with a stop solution containing EDTA) and measure the fluorescence or FRET signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition based on the fluorescence signal.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol for Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic Substrate)
Materials:
-
Purified active MMP (e.g., MMP-2, MMP-9)
-
Assay buffer (e.g., Tris-HCl with CaCl₂, ZnCl₂, and Brij-35)
-
Fluorogenic MMP substrate (e.g., a FRET peptide)
-
N-phenylsulfonamide derivative (inhibitor)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitor, MMP, and fluorogenic substrate in the appropriate buffers.
-
Assay Setup:
-
In the wells of the black microplate, add the assay buffer.
-
Add various concentrations of the N-phenylsulfonamide derivative.
-
Add the active MMP enzyme and pre-incubate at 37°C for 15-30 minutes.
-
-
Initiation of Reaction: Start the reaction by adding the fluorogenic MMP substrate.
-
Measurement: Immediately measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the fluorescence vs. time plot).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value from the dose-response curve.
-
IV. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways and a generalized experimental workflow are provided below using the DOT language for Graphviz.
Signaling Pathways
References
- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prediction of MMP-9 inhibitory activity of N-hydroxy-α-phenylsulfonylacetamide derivatives by pharmacophore based modeling and 3-D QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activity and molecular docking studies of some N-phenylsulfonamides against cholinesterases and carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. QSAR modeling of matrix metalloproteinase inhibition by N-hydroxy-alpha-phenylsulfonylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N,N-Dimethyl-N'-phenylsulfamide Synthesis
Welcome to the technical support center for the synthesis of N,N-Dimethyl-N'-phenylsulfamide. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method is the reaction of aniline with N,N-dimethylsulfamoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid generated during the reaction.
Q2: What is the role of the base in this synthesis?
A2: A base, commonly pyridine or triethylamine, is essential to act as a scavenger for the hydrochloric acid (HCl) that is produced as a byproduct of the reaction between the amine (aniline) and the sulfonyl chloride (N,N-dimethylsulfamoyl chloride). Without a base, the HCl would protonate the aniline, rendering it non-nucleophilic and halting the reaction.
Q3: What solvents are suitable for this reaction?
A3: Aprotic solvents are generally preferred for this synthesis. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal. Other solvents like tetrahydrofuran (THF) or acetonitrile can also be used, but reaction conditions may need to be optimized accordingly.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (aniline and N,N-dimethylsulfamoyl chloride) on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, should be determined empirically.
Q5: What is the expected yield for this synthesis?
A5: The yield of this compound can vary significantly depending on the reaction conditions. With optimized parameters, yields can be high, often exceeding 80%. However, factors such as reaction temperature, purity of reagents, and efficiency of the work-up can impact the final yield.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on specific laboratory conditions and reagent purity.
Materials:
-
Aniline
-
N,N-Dimethylsulfamoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
2N Hydrochloric Acid
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add anhydrous pyridine (1.1 equivalents) to the aniline solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve N,N-dimethylsulfamoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred aniline solution at 0 °C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Quench the reaction by adding 2N HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in reagents or solvent: Sulfonyl chlorides are sensitive to moisture and can hydrolyze. 2. Inactive aniline: The aniline may be old or oxidized. 3. Insufficient base: The generated HCl is not fully neutralized, protonating the aniline. 4. Low reaction temperature: The reaction may be too slow at the chosen temperature. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Use freshly distilled aniline. 3. Ensure at least one equivalent of a suitable base (e.g., pyridine, triethylamine) is used. 4. Allow the reaction to proceed at room temperature or consider gentle heating after the initial addition at 0 °C. |
| Formation of Multiple Products (Impurity spots on TLC) | 1. Di-sulfonylation of aniline: Excess sulfonyl chloride can lead to the formation of a di-sulfonylated byproduct. 2. Side reactions of pyridine: Pyridine can sometimes react with the sulfonyl chloride. 3. Hydrolysis of sulfonyl chloride: Presence of water can lead to the formation of N,N-dimethylsulfamic acid. | 1. Use a slight excess of aniline or add the sulfonyl chloride slowly and portion-wise. 2. Consider using a non-nucleophilic base like triethylamine. 3. Ensure all reagents and solvents are anhydrous. |
| Reaction Stalls (Incomplete conversion of starting material) | 1. Insufficient reaction time: The reaction may not have reached completion. 2. Poor mixing: Inadequate stirring can lead to localized concentration gradients. 3. Reagent degradation: One of the reagents may have degraded over time. | 1. Extend the reaction time and continue monitoring by TLC. 2. Ensure vigorous stirring throughout the reaction. 3. Use fresh, high-purity reagents. |
| Difficult Product Isolation/Purification | 1. Product is an oil: The product may not crystallize easily. 2. Co-elution of impurities during chromatography: Impurities may have similar polarity to the product. 3. Emulsion formation during work-up: This can make phase separation difficult. | 1. Attempt purification by column chromatography. If the product is an oil, it can be isolated as such. 2. Try different solvent systems for column chromatography to improve separation. 3. Add more brine to the separatory funnel to help break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Data Presentation
Table 1: Effect of Reaction Parameters on Yield (Illustrative Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (1.1) | DCM | 0 to RT | 16 | 85 |
| 2 | Triethylamine (1.2) | DCM | 0 to RT | 16 | 82 |
| 3 | Pyridine (1.1) | THF | 0 to RT | 24 | 75 |
| 4 | Pyridine (1.1) | DCM | RT | 12 | 80 |
| 5 | None | DCM | 0 to RT | 16 | <5 |
Note: This data is illustrative and based on typical outcomes for similar reactions. Actual yields may vary.
Visualizations
Overcoming challenges in the quantification of N,N-Dimethyl-N'-phenylsulfamide
Technical Support Center: Quantification of N,N-Dimethyl-N'-phenylsulfamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantitative analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).
LC-MS/MS Analysis
Question 1: I am observing significant signal suppression or enhancement (matrix effects) when analyzing plasma samples. How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.[1][2][3] Here are several strategies to address this issue:
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Optimize Sample Preparation: A more rigorous sample clean-up is often the most effective solution.
-
Liquid-Liquid Extraction (LLE): This technique can effectively remove highly polar and non-polar interferences. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH adjustments of the aqueous phase to optimize the extraction of this compound while minimizing co-extraction of matrix components.
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Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE.[4] For this compound, a mixed-mode or polymer-based sorbent could be effective. Develop a robust SPE method by carefully selecting the sorbent and optimizing the wash and elution steps.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, often used for pesticide residue analysis in various matrices, could be adapted.[5][6] It involves a salting-out extraction followed by dispersive SPE for clean-up.
-
-
Chromatographic Separation: Improve the separation of the analyte from co-eluting matrix components.
-
Gradient Optimization: Adjust the gradient profile to better resolve this compound from interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter selectivity.
-
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects, as it will behave nearly identically to the analyte during extraction, chromatography, and ionization. If a SIL-IS is not available, a structural analog can be used, but its ability to track the analyte's behavior must be thoroughly validated.
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this approach may compromise the limit of quantification (LOQ).
Question 2: My chromatographic peaks for this compound are tailing. What are the possible causes and solutions?
Answer:
Peak tailing can compromise peak integration and reduce accuracy. The sulfonamide group in this compound can interact with active sites on the column. Here’s how to troubleshoot:
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.
-
Column Choice:
-
Use a high-purity, end-capped silica column to minimize interactions with residual silanols.
-
Consider a column with a different stationary phase, such as one with a phenyl or embedded polar group, which can offer different selectivity and potentially better peak shape for aromatic compounds.
-
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask active sites on the column and improve peak symmetry. However, be aware that TEA can cause ion suppression in MS detection. Formic acid or acetic acid are more MS-friendly mobile phase modifiers.
-
Column Contamination: If peak tailing develops over time, the column may be contaminated. Flush the column with a series of strong solvents to remove adsorbed matrix components. Using a guard column can help protect the analytical column and is a cost-effective way to manage contamination.
GC-MS Analysis
Question 3: Can I analyze this compound by GC-MS without derivatization?
Answer:
Direct analysis of this compound by GC-MS is challenging due to its polarity and potential for thermal degradation in the hot injector port.[7] The presence of the N-H group in the sulfamide moiety can lead to poor peak shape and low response. Therefore, derivatization is highly recommended to improve its volatility and thermal stability.
Question 4: What derivatization reagents are suitable for this compound?
Answer:
The primary target for derivatization is the active hydrogen on the sulfonamide nitrogen.
-
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used to replace active hydrogens with a trimethylsilyl (TMS) group.[8] This increases volatility and thermal stability.
-
Alkylation: Reagents such as methyl iodide can be used for methylation.
-
Acylation: Reagents like trifluoroacetic anhydride (TFAA) can also be used to form stable derivatives.
The choice of derivatization reagent and reaction conditions (temperature, time, and catalyst) should be optimized to ensure complete and reproducible derivatization.[8]
Experimental Protocols
The following are proposed starting-point methodologies for the quantification of this compound in human plasma. These should be optimized and validated for your specific application.
Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., a stable isotope-labeled this compound at 100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A/mobile phase B (50:50, v/v).
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
MRM Transitions: To be determined by direct infusion of a standard solution of this compound. A hypothetical transition could be m/z 201.1 -> 137.1.[9]
-
Protocol 2: GC-MS Analysis of this compound in Human Plasma
-
Sample Preparation (LLE followed by Derivatization):
-
Perform liquid-liquid extraction as described in Protocol 1 (steps 1.1 to 1.6).
-
Evaporate the solvent to dryness.
-
To the dry residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS System: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. Diagnostic ions for the TMS-derivative would need to be determined from the mass spectrum of a derivatized standard.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Parameter | Protein Precipitation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85 ± 8 | 92 ± 5 | 95 ± 4 |
| Matrix Effect (%) | 45 ± 15 (suppression) | 15 ± 7 (suppression) | 8 ± 5 (suppression) |
| Precision (%RSD) | < 15 | < 10 | < 8 |
| Analysis Time | Short | Moderate | Long |
| Cost | Low | Moderate | High |
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (%) | 90-110% |
| Recovery (%) | > 90% |
| Matrix Effect (%) | < 15% |
Visualizations
Caption: LC-MS/MS analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N,N-Dimethyl-N'-phenylsulfamide Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of N,N-Dimethyl-N'-phenylsulfamide. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical ionization behavior of this compound in electrospray ionization (ESI) mass spectrometry?
A1: this compound, like other sulfonylureas and related compounds, generally exhibits good ionization in positive ion mode ESI. Protonation typically occurs on one of the nitrogen atoms, forming the protonated molecule [M+H]⁺. The presence of the dimethylamino and phenylamino groups provides sites for efficient protonation.
Q2: What are the expected precursor and major product ions for this compound in MS/MS analysis?
A2: The protonated molecule ([M+H]⁺) of this compound has a mass-to-charge ratio (m/z) of approximately 201.07. Upon collision-induced dissociation (CID), several characteristic fragment ions can be observed. The fragmentation pattern often involves cleavage of the S-N bonds. Common product ions and their proposed origins are detailed in the fragmentation pathway diagram below.
Q3: What are some general starting parameters for LC-MS/MS analysis of this compound?
A3: Based on methods for the parent compound, dichlofluanid, and other sulfonylureas, the following are reasonable starting parameters.[1] Optimization will be required for your specific instrumentation and sample matrix.
Table 1: Recommended Starting LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, ramp to a high percentage over several minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Temp. | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Collision Gas | Argon |
Q4: How can I improve the sensitivity of my analysis?
A4: To enhance sensitivity, consider the following:
-
Optimize Ion Source Parameters: Systematically adjust the capillary voltage, source and desolvation temperatures, and gas flow rates.
-
Mobile Phase Additives: The use of a small amount of formic acid (0.1%) in the mobile phase can improve protonation and thus signal intensity.
-
Sample Preparation: Employ a sample clean-up procedure like Solid Phase Extraction (SPE) or a QuEChERS-based method to reduce matrix effects.[1]
-
Collision Energy Optimization: Fine-tune the collision energy for each MRM transition to maximize the abundance of the product ions.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound.
Problem 1: Low or No Signal Intensity
| Possible Cause | Troubleshooting Step |
| Poor Ionization | * Confirm you are in positive ion mode (ESI+).* Optimize the capillary voltage and source temperatures.* Ensure the mobile phase contains a proton source (e.g., 0.1% formic acid). |
| Incorrect MS/MS Transitions | * Verify the precursor ion m/z is correct for the protonated molecule (~201.07).* Perform a product ion scan to identify the most abundant fragment ions and use these for MRM method development. |
| Matrix Effects (Ion Suppression) | * Dilute the sample extract to reduce the concentration of co-eluting matrix components.[4]* Improve sample clean-up using techniques like SPE or QuEChERS.[1]* Modify the LC gradient to separate the analyte from interfering compounds.[5] |
| Instrument Contamination | * Clean the ion source components (e.g., capillary, cone/orifice).* Run a system suitability test with a known standard to check for instrument performance. |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Troubleshooting Step |
| Inappropriate LC Conditions | * Ensure the mobile phase is compatible with the column and analyte.* Check for column degradation or contamination; consider using a guard column.* Optimize the gradient to ensure proper elution and focusing of the analyte peak. |
| Sample Overload | * Reduce the injection volume or dilute the sample. |
| Secondary Interactions | * Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. |
Problem 3: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Step |
| Fluctuating Ion Source Conditions | * Check for stability of gas flows and temperatures.* Ensure the ESI needle is properly positioned and not clogged. |
| Variable Matrix Effects | * Use an internal standard, preferably a stable isotope-labeled version of the analyte, to compensate for variations in ionization efficiency.[6] |
| Carryover | * Include a blank injection after high-concentration samples.* Optimize the autosampler wash procedure. |
Experimental Protocols
1. Sample Preparation using a Modified QuEChERS Method
This protocol is adapted from a method for the analysis of the parent compound, dichlofluanid, in food matrices.[1]
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit or vegetable) with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
-
Dispersive SPE Clean-up: Transfer an aliquot of the acetonitrile supernatant to a tube containing d-SPE cleanup sorbent (e.g., PSA and C18) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
2. LC-MS/MS Analysis
The following is a general procedure. Specific parameters should be optimized for your instrument.
-
LC System: An HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive (ESI+)
-
MRM Transitions: Monitor at least two transitions for quantification and confirmation. See Table 2 for suggested transitions.
Table 2: Example MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 201.1 | 136.1 | 50 | 15 |
| 201.1 | 107.1 | 50 | 25 |
| 201.1 | 77.1 | 50 | 35 |
Note: Collision energies are instrument-dependent and require optimization.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Proposed fragmentation pathway for this compound.
References
- 1. fda.gov.tw [fda.gov.tw]
- 2. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: N,N-Dimethyl-N'-phenylsulfamide Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies and investigating the degradation pathways of N,N-Dimethyl-N'-phenylsulfamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: There is limited publicly available stability data specifically for this compound. Therefore, this guide is based on the general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, and on the known degradation pathways of structurally related compounds such as sulfonamides.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting stability studies on this compound?
A1: The primary objectives for conducting stability studies on this compound are:
-
To identify the likely degradation products.[1]
-
To establish the intrinsic stability of the molecule.[1]
-
To elucidate its degradation pathways.[3]
-
To develop and validate a stability-indicating analytical method, typically HPLC, that can accurately measure the active ingredient without interference from degradation products.[3]
-
The information gathered helps in determining appropriate formulation, packaging, and storage conditions.[3]
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
A2: Based on ICH guidelines, the following stress conditions should be investigated at a minimum:
-
Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1 M HCl, 0.1 M NaOH) at various temperatures.[2]
-
Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide (e.g., 3-30%).[4]
-
Thermal Degradation: Exposure to high temperatures (e.g., 40-80°C), both with and without humidity.[5]
-
Photolytic Degradation: Exposure to a controlled light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6][7]
Q3: What are the potential degradation pathways for this compound?
A3: Based on the structure of this compound, which contains a sulfonamide linkage, a phenyl ring, and N-methyl groups, the following degradation pathways are plausible:
-
Hydrolysis: The most probable degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond.[8]
-
Acid-catalyzed hydrolysis may occur through protonation of one of the nitrogen atoms, followed by nucleophilic attack of water on the sulfur atom.[9]
-
Base-catalyzed hydrolysis can also lead to the cleavage of the S-N bond.
-
-
Oxidation: The phenyl ring is susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives. The nitrogen atoms could also be oxidized.
-
Photodegradation: The aromatic phenyl ring can absorb UV light, which may lead to photolytic cleavage of bonds or other photochemical reactions.
Troubleshooting Guide
Issue 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The molecule is highly stable, or the stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).
-
Increase the temperature of the study.
-
Extend the duration of exposure to the stress condition.
-
For photostability, ensure the light source is providing the appropriate spectrum and intensity of light as per ICH Q1B guidelines.[6] It is important to expose the drug substance directly to the light source.[10]
-
Issue 2: The drug substance degrades completely under the applied stress conditions.
-
Possible Cause: The stress conditions are too harsh. The goal of forced degradation is typically to achieve 5-20% degradation to ensure that the degradation products are representative of those that might form under long-term storage.[3]
-
Troubleshooting Steps:
-
Decrease the concentration of the stressor.
-
Lower the temperature of the study.
-
Reduce the duration of exposure.
-
Sample at earlier time points to capture the initial degradation products.
-
Issue 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause: Co-elution of the parent drug with degradation products, or issues with the analytical method itself.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH).
-
Try a different column chemistry (e.g., C8, phenyl-hexyl).
-
Adjust the gradient profile to improve separation.
-
Ensure the column is properly equilibrated before each injection.
-
Issue 4: Mass balance is not within the acceptable range (e.g., 95-105%).
-
Possible Cause: Some degradation products may not be detected by the analytical method (e.g., they do not have a chromophore), or they may be volatile. It could also indicate precipitation of the drug or degradants.
-
Troubleshooting Steps:
-
Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector.
-
Analyze the headspace of the sample for volatile degradation products using gas chromatography (GC).
-
Visually inspect the sample for any precipitation. If observed, try a different solvent for the study.
-
Ensure complete extraction of the drug and its degradation products from the sample matrix.
-
Experimental Protocols
Forced Degradation Study Protocol
This is a general protocol and should be optimized for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M HCl.
-
Heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
After the specified time, cool the solution to room temperature and neutralize with an appropriate volume of 1.0 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1.0 M NaOH.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
After the specified time, neutralize with an appropriate volume of 1.0 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 24 hours), protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for a specified time (e.g., 24, 48, 72 hours).
-
Also, prepare a solution of the drug substance and expose it to the same conditions.
-
After exposure, dissolve the solid sample and dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark under the same temperature conditions.
-
After exposure, prepare a solution of the solid sample and dilute the exposed solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method (Example)
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient mixture of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
| Stress Condition | Time (hours) | % Assay of Parent Drug | % Degradation | Number of Degradation Products |
| 0.1 M HCl (80°C) | 24 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH (RT) | 24 | 89.7 | 10.3 | 1 |
| 30% H₂O₂ (RT) | 24 | 92.1 | 7.9 | 3 |
| Thermal (80°C, solid) | 72 | 98.5 | 1.5 | 1 |
| Photolytic (ICH Q1B) | - | 95.3 | 4.7 | 2 |
Visualizations
Caption: A generalized workflow for conducting forced degradation studies.
Caption: Plausible degradation pathways for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 9. This compound | 4710-17-2 | Benchchem [benchchem.com]
- 10. q1scientific.com [q1scientific.com]
Technical Support Center: High-Purity Synthesis and Purification of N,N-Dimethyl-N'-phenylsulfamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the high-purity synthesis and purification of N,N-Dimethyl-N'-phenylsulfamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental process.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and purification of this compound.
Synthesis of this compound
This procedure details the synthesis of this compound via the reaction of aniline with N,N-dimethylsulfamoyl chloride.
Materials:
-
Aniline
-
N,N-Dimethylsulfamoyl chloride
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Triethylamine
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Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
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Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask using an addition funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification of this compound
1. Recrystallization
-
Solvent Selection: A solvent system of ethyl acetate and hexane is recommended for recrystallization.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
Slowly add hexane to the hot solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain the purified product.
-
2. Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Procedure:
-
Prepare a silica gel column in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried silica gel with the adsorbed product onto the column.
-
Elute the column with the ethyl acetate/hexane mobile phase, starting with a low polarity mixture.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Reactant | Molar Ratio |
| Aniline | 1.0 |
| N,N-Dimethylsulfamoyl Chloride | 1.1 |
| Triethylamine | 1.2 |
| Reaction Conditions | |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Expected Yield | |
| Crude Product | 85-95% |
Table 1: Synthesis Parameters for this compound.
| Purification Method | Solvent/Mobile Phase | Expected Yield | Expected Purity (by HPLC) |
| Recrystallization | Ethyl Acetate/Hexane | 70-85% | >98% |
| Column Chromatography | Ethyl Acetate/Hexane Gradient | 60-80% | >99% |
Table 2: Purification Efficiency for this compound.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the role of triethylamine in the synthesis reaction?
-
A1: Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction between aniline and N,N-dimethylsulfamoyl chloride. This prevents the protonation of aniline, which would render it unreactive.
-
-
Q2: Why is it important to use anhydrous dichloromethane as the solvent?
-
A2: N,N-dimethylsulfamoyl chloride is sensitive to moisture and can hydrolyze to form N,N-dimethylsulfamic acid and hydrochloric acid. Using an anhydrous solvent minimizes this side reaction, thereby maximizing the yield of the desired product.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The disappearance of the starting material (aniline) and the appearance of the product spot will indicate the reaction's progress.
-
-
Q4: What are the potential impurities in the crude product?
-
A4: Potential impurities include unreacted aniline, triethylamine hydrochloride salt, N,N-dimethylsulfamic acid (from hydrolysis of the sulfamoyl chloride), and potentially a small amount of the disubstituted product, N,N-dimethyl-N',N'-diphenylsulfamide, if an excess of aniline is used or if the reaction conditions are not well-controlled.
-
Troubleshooting Guide
-
Issue 1: Low or No Product Yield
-
Possible Cause A: Inactive N,N-dimethylsulfamoyl chloride due to hydrolysis.
-
Solution: Ensure that the N,N-dimethylsulfamoyl chloride is fresh or has been stored under anhydrous conditions. It is a moisture-sensitive reagent.
-
-
Possible Cause B: Incomplete reaction.
-
Solution: Extend the reaction time and continue to monitor by TLC. Ensure the stoichiometry of the reagents is correct.
-
-
Possible Cause C: Loss of product during work-up.
-
Solution: Ensure that the pH of the aqueous washes is appropriate. The product is stable under mild acidic and basic conditions, but excessive exposure to strong acids or bases should be avoided.
-
-
-
Issue 2: Presence of Multiple Spots on TLC of the Crude Product
-
Possible Cause A: Formation of byproducts.
-
Solution: The presence of a byproduct running close to the product spot could indicate the formation of N,N-dimethyl-N',N'-diphenylsulfamide. This can be minimized by the slow, controlled addition of N,N-dimethylsulfamoyl chloride to the aniline solution. Purification by column chromatography is effective in separating this byproduct.
-
-
Possible Cause B: Unreacted starting materials.
-
Solution: A spot corresponding to aniline may be present. This can be removed by washing the organic layer with dilute hydrochloric acid during the work-up.
-
-
-
Issue 3: Difficulty in Product Crystallization
-
Possible Cause A: Product is too soluble in the chosen recrystallization solvent.
-
Solution: If the product is too soluble in ethyl acetate, try using a less polar solvent system, such as dichloromethane/hexane or toluene/hexane.
-
-
Possible Cause B: Presence of impurities inhibiting crystallization.
-
Solution: Purify the crude product by column chromatography first to remove impurities, and then attempt recrystallization for final polishing.
-
-
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis and purification process.
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting common issues in N,N-Dimethyl-N'-phenylsulfamide synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-Dimethyl-N'-phenylsulfamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory-scale synthesis involves the reaction of aniline with N,N-dimethylsulfamoyl chloride in the presence of a base.[1] This method is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic sulfur atom of the sulfamoyl chloride.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors. The nucleophilicity of aniline is relatively low, which can lead to slow and incomplete reactions.[2] Additionally, side reactions, improper reaction conditions (temperature, solvent, base), and inefficient purification can all contribute to a reduced yield.
Q3: What are the potential side reactions in this synthesis?
Potential side reactions include the hydrolysis of N,N-dimethylsulfamoyl chloride by moisture, and decomposition of the sulfamoyl chloride in the presence of strong bases.[3] If the reaction conditions are not carefully controlled, there is also a possibility of di-sulfonylation of the aniline, although this is less common.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A co-spot of the starting materials (aniline and N,N-dimethylsulfamoyl chloride) and the reaction mixture will show the consumption of reactants and the formation of the product.
Q5: What is the best way to purify the final product?
Purification is typically achieved through recrystallization. The choice of solvent is crucial and may require some experimentation. Common solvent systems for N-aryl sulfamides include ethanol/water or isopropanol/water mixtures.[4] Column chromatography can also be employed for high-purity requirements.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Low Reactivity of Aniline: Aniline is a weak nucleophile. 2. Inactive N,N-Dimethylsulfamoyl Chloride: The reagent may have hydrolyzed due to improper storage. 3. Incorrect Base: The base may be too weak to deprotonate the aniline effectively, or too strong, causing decomposition of the sulfamoyl chloride.[3] 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Increase Reaction Time and/or Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. 2. Use Fresh or Purified Reagents: Ensure the N,N-dimethylsulfamoyl chloride is fresh and has been stored under anhydrous conditions. 3. Optimize Base Selection: Use a non-nucleophilic organic base like triethylamine or pyridine. Start with stoichiometric amounts and consider a slight excess. 4. Consider a Catalyst: While not always necessary, a catalytic amount of 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted Starting Materials: Incomplete reaction. 2. Hydrolysis of Sulfamoyl Chloride: Presence of water in the reaction. 3. Side Products: Formation of undesired byproducts due to incorrect stoichiometry or reaction conditions. | 1. Extend Reaction Time or Increase Temperature: Drive the reaction to completion. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Careful Work-up: Quench the reaction with water and perform a liquid-liquid extraction. Wash the organic layer with dilute acid (to remove excess aniline and base), followed by brine and water. 4. Purification: Utilize column chromatography or recrystallization to isolate the desired product. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Inappropriate Recrystallization Solvent: The chosen solvent may not be suitable for crystallization. | 1. Trituration: Attempt to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If it remains an oil, purification by column chromatography is recommended. 2. Solvent Screening for Recrystallization: Test a range of solvents and solvent mixtures (e.g., ethanol, isopropanol, ethyl acetate, hexane, and their combinations with water) to find an appropriate system where the product is soluble at high temperatures and insoluble at low temperatures. |
| Product Decomposition During Work-up or Purification | 1. Harsh pH Conditions: The sulfamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. | 1. Use Mild Work-up Conditions: Avoid using strong acids or bases during the extraction. Use saturated sodium bicarbonate solution to neutralize any excess acid. 2. Avoid Excessive Heat During Purification: When removing solvent under reduced pressure, use a water bath at a moderate temperature. |
Experimental Protocols
General Synthesis of this compound
-
Reaction Setup: To a solution of aniline (1.0 eq) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (nitrogen or argon), add a suitable base (e.g., triethylamine, 1.1-1.5 eq).
-
Addition of Reagent: Cool the mixture in an ice bath (0 °C). Slowly add N,N-dimethylsulfamoyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Work-up: Once the reaction is complete, quench with water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Visualizations
Caption: Figure 1. Reaction Pathway for this compound Synthesis
Caption: Figure 2. General Experimental Workflow
Caption: Figure 3. Troubleshooting Decision Tree
References
Technical Support Center: Enhancing Chromatographic Resolution for N,N-Dimethyl-N'-phenylsulfamide and its Isomers
Welcome to the technical support center dedicated to providing solutions for the chromatographic analysis of N,N-Dimethyl-N'-phenylsulfamide and its isomers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and access detailed methodologies for achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomers of this compound encountered in synthesis and degradation studies?
A1: The most common isomers are positional isomers, where the dimethylsulfamoyl group is at the ortho-, meta-, or para- position of the phenyl ring. Chiral isomers may also be present if the synthetic route involves chiral precursors or catalysts.
Q2: Which HPLC column is best suited for separating this compound and its positional isomers?
A2: While a standard C18 column can provide some separation, for baseline resolution of positional isomers, more specialized columns are often required. Phenyl-hexyl or biphenyl stationary phases can offer enhanced π-π interactions, which are beneficial for separating aromatic isomers.[1] Mixed-mode columns that combine reversed-phase and ion-exchange mechanisms have also shown success in separating similar isomers like toluidines.
Q3: My peaks for this compound are tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for this compound is often due to secondary interactions between the basic amine groups and residual silanol groups on the silica-based column packing.[2][3][4] Here are some solutions:
-
Mobile Phase pH: Lowering the mobile phase pH (e.g., to below 3) can protonate the silanol groups, reducing their interaction with the analyte.[3]
-
Use of Additives: Adding a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]
-
Column Choice: Employing an end-capped column or a column with a stationary phase that shields the silica surface (e.g., a polar-embedded phase) can significantly reduce tailing.[1][2]
-
Buffer Concentration: Ensure your mobile phase is sufficiently buffered (typically 10-20 mM) to maintain a stable pH.[2]
Q4: I am observing poor resolution between the isomers. What parameters can I adjust?
A4: To improve the resolution between isomers of this compound, consider the following adjustments:
-
Mobile Phase Composition: Vary the organic modifier (acetonitrile vs. methanol) and the composition of the aqueous phase. Sometimes, a ternary mixture can provide better selectivity.
-
Column Temperature: Temperature can affect the selectivity of the separation. Try adjusting the column temperature within the recommended range for your column.
-
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will increase the run time.
-
Stationary Phase: As mentioned, switching to a phenyl-hexyl, biphenyl, or mixed-mode column can provide the necessary selectivity for isomer separation.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chromatographic analysis of this compound and its isomers.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column.[2][3] | - Lower the mobile phase pH to < 3.- Add a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1%).[3]- Use a highly deactivated or end-capped column.[2]- Increase the buffer concentration in the mobile phase.[2] |
| Poor Resolution Between Isomers | Insufficient selectivity of the stationary phase. | - Switch to a column with a different selectivity, such as a phenyl-hexyl or biphenyl phase, to enhance π-π interactions.[1]- Consider a mixed-mode column with both reversed-phase and ion-exchange characteristics. |
| Suboptimal mobile phase composition. | - Optimize the organic modifier (acetonitrile vs. methanol) and its ratio with the aqueous phase.- Evaluate the effect of different mobile phase additives and pH. | |
| Variable Retention Times | Inadequate column equilibration. | - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. |
| Changes in mobile phase composition. | - Prepare fresh mobile phase daily and ensure accurate composition.- Degas the mobile phase to prevent bubble formation. | |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant and stable temperature. | |
| Ghost Peaks | Contamination in the sample, mobile phase, or HPLC system. | - Run a blank gradient to identify the source of contamination.- Use high-purity solvents and freshly prepared mobile phase.[4]- Clean the injector and sample loop. |
| Broad Peaks | Column overload. | - Reduce the injection volume or the sample concentration.[2] |
| Extra-column volume. | - Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Column degradation. | - Replace the column if it has been used extensively or under harsh conditions. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for the Separation of Positional Isomers of this compound
This protocol provides a starting point for developing a method to separate the ortho-, meta-, and para- isomers of this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1%) in water (HPLC grade)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | 30% B to 70% B over 20 minutes |
4. Sample Preparation:
-
Dissolve the sample containing this compound and its isomers in the initial mobile phase composition (30% Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Expected Results: This method is expected to provide good separation of the positional isomers. The elution order will depend on the specific interactions with the stationary phase, but typically the para-isomer will have a longer retention time due to its symmetry and ability to interact more strongly with the planar phenyl groups of the stationary phase.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for HPLC issues.
References
Technical Support Center: Rapid Detection of N,N-Dimethyl-N'-phenylsulfamide (DMSPA)
Welcome to the technical support center for the rapid detection of N,N-Dimethyl-N'-phenylsulfamide (DMSPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method development, troubleshooting, and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DMSPA) and why is its detection important?
A1: this compound, also known as Dimethylaminosulfanilide, is primarily known as a degradation product of the fungicide dichlofluanid.[1][2] Its detection is crucial for environmental monitoring to understand the fate and persistence of dichlofluanid residues in various matrices such as water and soil.
Q2: What are the most common analytical techniques for the detection of DMSPA?
A2: The most common and effective analytical techniques for the detection and quantification of DMSPA and related sulfamides are hyphenated chromatographic methods. These include Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and Gas Chromatography coupled with mass spectrometry (GC-MS).[3][4][5] UPLC-MS/MS is often preferred for its high sensitivity and selectivity, especially for polar compounds in aqueous matrices.[3][6]
Q3: What are the typical sample preparation steps for analyzing DMSPA in environmental samples?
A3: For aqueous samples like drinking or surface water, a simple "dilute-and-shoot" approach after the addition of an internal standard can be effective, especially when using a sensitive technique like UPLC-MS/MS.[3][7] For more complex matrices like soil or sediment, a solvent extraction step is typically required. Common extraction solvents include acetonitrile or a mixture of acetone and ethyl acetate.[5][8] This is often followed by a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[9][10]
Q4: How can I overcome matrix effects in my DMSPA analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in the mass spectrometer, are a common challenge.[11][12] Several strategies can be employed to mitigate them:
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of DMSPA is the most effective way to compensate for matrix effects.
-
Effective Sample Clean-up: Utilizing SPE or other sample preparation techniques can remove interfering compounds.
-
Chromatographic Separation: Optimizing the chromatographic method to separate DMSPA from co-eluting matrix components is crucial.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for consistent matrix effects.[11]
Q5: What are the key parameters to consider for UPLC-MS/MS method development for DMSPA?
A5: For UPLC-MS/MS method development, focus on the following:
-
Column Chemistry: A C18 column is a common choice for reversed-phase separation of sulfamides.[2]
-
Mobile Phase: A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization, is typically used.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for the analysis of sulfamides.
-
MS/MS Transitions: Select at least two multiple reaction monitoring (MRM) transitions (a quantifier and a qualifier) for accurate and reliable quantification and confirmation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
UPLC-MS/MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Low Signal Intensity | 1. Instrument not tuned or calibrated.2. Incorrect MRM transitions.3. Ion source is dirty.4. Sample degradation.5. Improper sample preparation leading to low recovery. | 1. Perform instrument tuning and calibration.2. Verify the precursor and product ions for DMSPA.3. Clean the ion source components (e.g., capillary, skimmer).4. Prepare fresh samples and standards. Ensure proper storage conditions.5. Optimize the extraction and clean-up procedure. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column contamination or degradation.2. Incompatible injection solvent.3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent. If the problem persists, replace the column.2. Ensure the injection solvent is similar in composition and strength to the initial mobile phase.3. Adjust the mobile phase pH or use a different column chemistry. |
| Inconsistent Retention Times | 1. Inadequate column equilibration between injections.2. Fluctuation in mobile phase composition or flow rate.3. Column temperature variations. | 1. Increase the equilibration time in the gradient program.2. Check the pump for leaks and ensure proper solvent mixing.3. Use a column oven to maintain a stable temperature. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Contaminated LC system.3. Dirty ion source. | 1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.2. Flush the entire LC system with an appropriate cleaning solution.3. Clean the ion source. |
GC-MS Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peak or Low Signal Intensity | 1. Leak in the GC system.2. Dirty injector liner or septum.3. Incorrect injection parameters.4. Inactive MS filament. | 1. Perform a leak check on the GC system.2. Replace the injector liner and septum.3. Optimize injection temperature and split/splitless parameters.4. Check the MS filament and replace if necessary. |
| Poor Peak Shape (Tailing or Broadening) | 1. Active sites in the injector liner or column.2. Column contamination.3. Incorrect oven temperature program. | 1. Use a deactivated liner and/or perform column conditioning.2. Bake out the column at a high temperature (within its limits).3. Optimize the temperature ramp rate. |
| Co-elution with Interfering Peaks | 1. Inadequate chromatographic separation.2. Matrix interference. | 1. Use a column with a different stationary phase or a longer column.2. Optimize the sample clean-up procedure to remove interfering compounds. |
Data Presentation
The following tables summarize representative quantitative data for the analysis of sulfamides using UPLC-MS/MS and GC-MS. Note that the data for N,N-dimethylsulfamide (DMS) is presented as a close structural analog to DMSPA.
Table 1: UPLC-MS/MS Performance Data for Sulfamide Analysis in Water
| Parameter | N,N-dimethylsulfamide (DMS)[3][7] | General Sulfonamides[11] |
| Limit of Detection (LOD) | 10 ng/L | 0.01 - 0.05 ng/L |
| Limit of Quantitation (LOQ) | - | 0.03 - 0.15 ng/L |
| Linearity Range | - | 0.05 - 100 µg/L |
| Recovery | - | 79 - 118% |
| Relative Standard Deviation (RSD) | ±15% | 0.3 - 14.5% |
Table 2: GC-MS Performance Data for Dichlofluanid (Parent Compound of DMSPA) and other Environmental Contaminants
| Parameter | Dichlofluanid[5] | Substituted Diphenylamines[13] |
| Limit of Detection (LOD) | 0.13 µg/kg | 0.02 - 0.1 ng/mL (instrumental) |
| Limit of Quantitation (LOQ) | 0.43 µg/kg | 0.06 - 0.3 ng/mL (instrumental) |
| Linearity Range | 0.02 - 2.00 mg/L | - |
| Recovery | 73.3 - 116.7% | 71.5 - 117% |
| Relative Standard Deviation (RSD) | 4.1 - 22.3% | 2.12 - 12.4% |
Experimental Protocols
Detailed Methodology for UPLC-MS/MS Analysis of a Structurally Similar Compound (N,N-dimethylsulfamide) in Water
This protocol is adapted from a validated method for the analysis of N,N-dimethylsulfamide (DMS) and can serve as a starting point for DMSPA method development.[3][7]
1. Sample Preparation
-
For drinking and surface water samples, no extensive preparation is needed.
-
Allow the sample to reach room temperature.
-
Add an appropriate volume of a stable isotope-labeled internal standard solution (e.g., DMS-d6) to a known volume of the water sample.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to an autosampler vial for direct injection.
2. UPLC Conditions
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 20 µL.
3. MS/MS Conditions
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions: To be determined by infusing a standard solution of DMSPA. A precursor ion corresponding to [M+H]+ would be selected, and at least two product ions would be identified for quantification and confirmation.
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of DMSPA.
Caption: Logical workflow for troubleshooting common LC-MS issues.
References
- 1. 153. Dichlofluanid (FAO/PL:1969/M/17/1) [inchem.org]
- 2. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical ionization mass spectrometry of dichlofluanid and its major metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid Determination of Dichlofluanid Residues in Vegetables Using Dispersive-SPE Sample Preparation Combined with Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 7. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. nucleus.iaea.org [nucleus.iaea.org]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
- 12. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 13. Determination of substituted diphenylamines in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of extraction protocols for N,N-Dimethyl-N'-phenylsulfamide from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction protocols for N,N-Dimethyl-N'-phenylsulfamide from complex samples. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound is a metabolite of the fungicide dichlofluanid.[1][2] Its extraction from complex matrices such as soil, tissue, and biological fluids can be challenging due to its polarity, potential for degradation, and the presence of interfering substances in the sample matrix. Careful selection of extraction techniques and optimization of parameters are crucial for achieving accurate and reproducible results.
Q2: What are the key physicochemical properties of this compound to consider for method development?
A2: Key properties include:
-
Molecular Weight: 200.26 g/mol [1]
-
XLogP3 (logP): 0.9, indicating moderate polarity.[2]
-
Melting Point: 83-84 °C[2]
-
Solubility: Expected to have some solubility in water and be soluble in organic solvents like acetone, DMSO, and methanol.[3]
These properties suggest that both reversed-phase solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are viable extraction methods.
Q3: Which extraction methods are most suitable for this compound?
A3: The most common and effective methods for related compounds, and therefore recommended as starting points for this compound, are:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A type of dispersive solid-phase extraction (d-SPE) that is well-suited for a wide range of pesticides and their metabolites in food and environmental matrices.
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and concentration, with a variety of sorbents available to optimize the extraction.
-
Liquid-Liquid Extraction (LLE): A fundamental and widely used technique, particularly for initial cleanup and for samples with high water content.
Q4: How can I minimize the degradation of this compound during extraction?
A4: The parent compound, dichlofluanid, is known to be unstable under certain conditions, and similar precautions should be taken for its metabolite. Key factors to control are:
-
pH: Acidifying the sample and extraction solvents can improve the stability of sulfonamides.
-
Temperature: Performing extractions at reduced temperatures (e.g., using a cold bath) can minimize degradation.
-
Light: Protect samples and extracts from light, as some related compounds are light-sensitive.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction from Sample Matrix | - Increase the extraction time or use a more vigorous shaking/vortexing method.- For solid samples, ensure they are finely ground and well-homogenized.- Consider using a stronger extraction solvent or a mixture of solvents. For example, a combination of acetonitrile and ethyl acetate is often effective. |
| Analyte Breakthrough during SPE Loading | - Ensure the SPE cartridge is properly conditioned.- Reduce the sample loading flow rate.- Check if the chosen SPE sorbent is appropriate for the analyte's polarity. A C18 or polymer-based sorbent is a good starting point for moderately polar compounds. |
| Incomplete Elution from SPE Cartridge | - Use a stronger elution solvent or a larger volume of solvent.- Try a multi-step elution with solvents of increasing polarity.- Ensure the sorbent does not dry out before elution. |
| Analyte Degradation | - Acidify the sample and solvents.- Perform the extraction at a lower temperature.- Minimize the exposure of the sample to light and air. |
| Poor Phase Separation in LLE | - Centrifuge the sample at a higher speed or for a longer duration.- Add salt (salting out) to the aqueous phase to improve separation.- Consider using a different extraction solvent with a greater density difference from the aqueous phase. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Interfering Compounds | - Incorporate a clean-up step after the initial extraction. For QuEChERS, this involves using a d-SPE with sorbents like PSA (Primary Secondary Amine) to remove organic acids and C18 to remove nonpolar interferences.- For SPE, include a wash step with a solvent that removes interferences but not the analyte.- Optimize the LLE by adjusting the pH of the aqueous phase to minimize the extraction of acidic or basic interferences. |
| Insufficient Sample Cleanup | - Increase the amount of sorbent used in the d-SPE or SPE clean-up step.- Use a combination of different sorbents for broader interference removal.- Consider a multi-step clean-up procedure (e.g., LLE followed by SPE). |
Experimental Protocols
The following are detailed methodologies for key experiments. These should be considered as starting points and may require optimization for your specific sample matrix and analytical instrumentation.
Protocol 1: QuEChERS (d-SPE) for Soil and Vegetable Matrices
This protocol is adapted from methods used for the parent compound, dichlofluanid.
1. Sample Preparation:
-
Homogenize 10-15 g of the sample. For soil, sieve to remove large particles.
2. Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (with 1% acetic acid).
-
Add internal standards.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive SPE Cleanup:
-
Take a 1-6 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer to a 2 mL or 15 mL d-SPE tube containing:
-
150 mg MgSO₄
-
50 mg PSA (Primary Secondary Amine)
-
50 mg C18 sorbent
-
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly analyzed by LC-MS/MS or evaporated and reconstituted in a suitable solvent.
Protocol 2: Solid-Phase Extraction (SPE) for Water and Biological Fluids
1. Sorbent Selection:
-
For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymer-based sorbent (e.g., Oasis HLB) is recommended.
2. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent (e.g., 5-10% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte with a small volume (e.g., 2 x 2 mL) of a strong solvent like acetonitrile or methanol.
3. Final Extract Preparation:
-
The eluate can be evaporated to dryness and reconstituted in a mobile phase-compatible solvent for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Aqueous Samples
1. Sample Preparation:
-
Adjust the pH of the aqueous sample (e.g., 50 mL) to acidic conditions (pH 3-4) with an appropriate acid.
2. Extraction:
-
Transfer the sample to a separatory funnel.
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 25 mL of dichloromethane or ethyl acetate).
-
Shake vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the organic layer.
-
Repeat the extraction with a fresh portion of the organic solvent for better recovery.
3. Final Extract Preparation:
-
Combine the organic extracts.
-
Dry the extract over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the extraction of the parent compound, dichlofluanid, and other related sulfonamides. Note: This data should be used as a general guideline. Method validation is essential to determine the actual performance for this compound in your specific matrix.
| Parameter | QuEChERS (Dichlofluanid in Vegetables) | SPE (Sulfonamides in Water) | LLE (General) |
| Recovery | 70-120% | 80-110% | Highly variable, dependent on partition coefficient and number of extractions. |
| RSD | < 15% | < 10% | < 20% |
| LOD | ~0.1 - 1 µg/kg | ~1 - 10 ng/L | Dependent on concentration factor. |
| LOQ | ~0.5 - 5 µg/kg | ~5 - 50 ng/L | Dependent on concentration factor. |
Visualizations
Caption: QuEChERS experimental workflow.
Caption: Troubleshooting low recovery.
References
Validation & Comparative
A Comparative Guide to N,N-Dimethyl-N'-phenylsulfamide and Other Sulfamide Compounds for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N-Dimethyl-N'-phenylsulfamide with other sulfamide compounds, supported by available experimental data. Due to a lack of direct biological activity data for this compound, this guide focuses on the performance of structurally similar N,N-disubstituted-N'-aryl sulfamides to provide a contextual understanding of its potential.
Introduction to this compound
This compound is a chemical compound belonging to the sulfamide class. It is most notably recognized as a primary metabolite of the fungicide Dichlofluanid.[1][2] Consequently, the bulk of existing research has centered on its detection and quantification in environmental samples rather than its therapeutic potential.[3] While direct experimental data on the biological activity of this compound is scarce, the broader class of sulfamide and sulfonamide derivatives has demonstrated a wide range of significant biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[4][5][6] This guide will, therefore, provide a comparative analysis based on the activities of structurally related N,N-disubstituted-N'-aryl sulfamides to infer the potential performance of this compound.
Comparative Analysis of Biological Activity
The biological potential of sulfamide derivatives is largely influenced by the nature of the substituents on the nitrogen atoms. The N,N-dimethyl substitution on one nitrogen and the phenyl group on the other in this compound provide a framework for comparison with other disubstituted aryl sulfamides.
Anticancer Activity
Numerous N,N-disubstituted-N'-aryl sulfamides and related sulfonamides have been investigated for their anticancer properties. These compounds have been shown to inhibit tumor growth through various mechanisms, including the inhibition of key enzymes and disruption of cellular signaling pathways.
A study on cyclic sulfamides demonstrated significant antiproliferative activity against a panel of 60 human tumor cell lines (NCI-60).[7][8] Notably, several of these compounds exhibited potent and selective inhibition of breast cancer cell lines, such as MDA-MB-468.[7][8] The mechanism of action for some of these compounds was found to involve the induction of apoptosis.[7][8] Another study reported that certain sulfonamide derivatives induce cell cycle arrest in the G1 phase and disrupt microtubule assembly.[9]
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Cyclic Sulfamides | MDA-MB-468 (Breast) | < 10 | [7][8] |
| Cyclic Sulfamides | A549 (Lung) | ~10 | [7] |
| 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | 7.2 ± 1.12 | [10] |
| 2,5-Dichlorothiophene-3-sulfonamide | MDA-MB-231 (Breast) | 4.62 ± 0.13 | [10] |
| 2,5-Dichlorothiophene-3-sulfonamide | MCF-7 (Breast) | 7.13 ± 0.13 | [10] |
| Coumarin 3-(N-aryl) sulfonamides | Various | < 100 | [1] |
Table 1: Anticancer Activity of Structurally Related Sulfamide and Sulfonamide Derivatives.
Antimicrobial Activity
The sulfonamide functional group is a well-established pharmacophore in antimicrobial drugs.[11] While many clinically used sulfonamides are primary amines, N,N-disubstituted derivatives have also shown promising antimicrobial effects.
A study on various sulfonamide derivatives against clinical isolates of Staphylococcus aureus demonstrated significant antibacterial activity, with some compounds showing strong inhibition.[12] The antimicrobial potential of novel sulfonamide derivatives is often evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[13]
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| N-Sulfonamide 2-Pyridones | S. aureus | < 10 | [13] |
| N-Sulfonamide 2-Pyridones | E. coli | < 10 | [13] |
| N-Sulfonamide 2-Pyridones | C. albicans | < 10 | [13] |
| Sulfonamide Derivatives | S. aureus | < 500 | [12] |
Table 2: Antimicrobial Activity of Structurally Related Sulfonamide Derivatives.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[3][14] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[3][6] Sulfonamides are a well-known class of CA inhibitors.[6] While primary sulfonamides are the most common CA inhibitors, N-substituted derivatives have also been explored.
Studies on N-substituted sulfonamides have shown that they can act as competitive inhibitors of carbonic anhydrase.[15] The inhibitory activity and isoform selectivity can be modulated by the nature of the N-substituents. For instance, N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides have been shown to have Ki values in the nanomolar range against certain CA isoforms.[6]
| Compound Class | CA Isoform | Ki (nM) | Reference |
| N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides | hCA IX | 6.1 - 568.8 | [6] |
| N-[4-(aminosulfonyl)phenyl]-1-aryl-4-oxo-1,4-dihydropyridazine-3-carboxamides | hCA II | Moderate to weak inhibition | [6] |
| 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives (mono-substituted) | hCA II | 16.7 (IC50) | [3] |
Table 3: Carbonic Anhydrase Inhibitory Activity of Structurally Related Sulfonamide Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data. Below are generalized protocols for key assays used in the evaluation of sulfamide compounds.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[16]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and incubated for 24 hours to allow for attachment.[16]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 72 hours).[16]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration that inhibits 50% of cell growth) is determined.[16]
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.[12]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]
Signaling Pathways and Experimental Workflows
Signaling Pathway
Sulfonamide diuretics have been shown to modulate inflammatory responses, potentially through the NFκB signaling pathway.[17] This pathway is a key regulator of pro-inflammatory cytokine production.[17]
Caption: Putative NFκB signaling pathway modulated by sulfonamides.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel sulfamide compounds.
Caption: General workflow for sulfamide drug discovery.
Conclusion
While this compound itself has not been extensively studied for its therapeutic properties, the broader class of N,N-disubstituted-N'-aryl sulfamides and related sulfonamides represents a rich source of biologically active compounds with potential applications in oncology, infectious diseases, and as enzyme inhibitors. The comparative data presented in this guide, derived from structurally similar compounds, suggests that this compound could potentially exhibit anticancer, antimicrobial, or carbonic anhydrase inhibitory activities. However, without direct experimental evidence, this remains speculative. Further research, including synthesis and comprehensive biological evaluation, is necessary to elucidate the specific pharmacological profile of this compound and determine its potential as a lead compound in drug discovery.
References
- 1. Synthesis of new coumarin 3-(N-aryl) sulfonamides and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of analytical techniques for N,N-Dimethyl-N'-phenylsulfamide detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key analytical techniques for the quantitative determination of N,N-Dimethyl-N'-phenylsulfamide. This compound, a significant metabolite of the fungicide dichlofluanid, is of considerable interest in environmental monitoring and pharmaceutical analysis. The following sections detail the performance characteristics and experimental protocols of three primary analytical methods: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique is contingent on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of the discussed methods for the analysis of this compound and related sulfonamides.
| Parameter | UPLC-MS/MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 10 ng/L[1][2] | ~0.1 µM (estimated for related compounds)[3] | 0.1 ppm (estimated for derivatized compounds)[4] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but quantifiable at low ng/L levels | ~0.1 µM (for related compounds)[3] | 26.02–35.88 µg/kg (for related sulfonamides)[5] |
| Precision (RSD%) | ±15%[1][2] | < 7.5% (for related compounds)[3] | < 8.8% (for related sulfonamides)[6] |
| Accuracy/Recovery (%) | Not explicitly stated | 88.4 - 102.9% (for related compounds)[3] | 93.9 - 115.9% (for related sulfonamides)[6] |
| Analysis Time | ~4 minutes[1][2] | ~20-30 minutes | ~20 minutes[4] |
| Specificity | Very High (based on mass-to-charge ratio) | High (based on mass fragmentation pattern) | Moderate (potential for chromatographic interferences) |
| Sample Preparation | Minimal (direct injection for water samples)[1][2] | Often requires extraction and derivatization | Can range from simple dilution to solid-phase extraction |
Experimental Protocols
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level detection in complex matrices.
Instrumentation:
-
Waters Acquity UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[2]
Chromatographic Conditions:
-
Column: A suitable reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for this compound would need to be determined.
-
Source Temperature: Typically around 150°C.
-
Desolvation Temperature: Typically around 350-450°C.
Sample Preparation (for aqueous matrices):
-
The primary sample preparation step involves the addition of an internal standard to the water sample.[1][2]
-
Direct injection of the sample into the UPLC-MS/MS system is then performed.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent.
-
Injector Temperature: Typically set between 250-280°C.
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, starting at 70°C, ramping to 280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Mass Spectrometry Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan to identify the compound based on its mass spectrum, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
Sample Preparation:
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte from the sample matrix.
-
Derivatization: To enhance volatility, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agents may be necessary.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry-based methods. While less sensitive, it can be suitable for applications where higher concentrations of the analyte are expected.
Instrumentation:
-
A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used for sulfonamide analysis.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[6]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound. For related sulfonamides, wavelengths around 265 nm are common.[6]
Sample Preparation:
-
Extraction: Depending on the matrix, sample preparation can range from simple dilution to more complex procedures like solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.
Mandatory Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis.
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC-UV analysis.
References
- 1. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland [mdpi.com]
- 6. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Environmental Markers: Evaluating N,N-Dimethyl-N'-phenylsulfamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,N-Dimethyl-N'-phenylsulfamide (DMSA) as a potential environmental marker, particularly for tracing the impact of agricultural runoff. Its performance characteristics are evaluated against established markers of anthropogenic contamination, such as caffeine, carbamazepine, acesulfame, and sucralose. This document summarizes key performance data, details experimental protocols for detection, and visualizes relevant pathways to support researchers in the validation and application of environmental markers.
Introduction to this compound (DMSA)
This compound, also known as DMSA, is a primary and rapid degradation product of the fungicide dichlofluanid. Dichlofluanid is used in agriculture to protect crops from fungal diseases. Due to its application in open environments, dichlofluanid and its metabolites can enter aquatic systems through runoff.
Dichlofluanid itself is not persistent in water, with a half-life of less than a day. It quickly transforms into DMSA, which is significantly more stable. The persistence and mobility of DMSA in water bodies make it a candidate for a chemical marker to trace the environmental fate of its parent fungicide and, by extension, agricultural runoff.
Comparative Analysis of Environmental Markers
The selection of a reliable environmental marker depends on several factors, including its source specificity, persistence in the environment, and ease of detection. The following table compares the key characteristics of DMSA with commonly used environmental markers.
Table 1: Comparison of Key Performance Characteristics of Selected Environmental Markers
| Feature | This compound (DMSA) | Caffeine | Carbamazepine | Acesulfame | Sucralose |
| Primary Source | Degradation of dichlofluanid (fungicide) | Human consumption (coffee, tea, etc.) | Pharmaceutical (antiepileptic drug) | Artificial sweetener | Artificial sweetener |
| Specificity | Potentially high for specific agricultural runoff | High for domestic wastewater | High for domestic wastewater | High for domestic wastewater | High for domestic wastewater |
| Persistence (Half-life in surface water) | ~23 days | Days to weeks | Weeks to months | Persistent | Persistent |
| Removal in Wastewater Treatment Plants (WWTPs) | Not applicable (non-point source) | Moderate to high | Low | Very low | Very low |
| Typical Environmental Concentrations | Dependent on dichlofluanid usage | ng/L to µg/L | ng/L to µg/L | ng/L to µg/L[1][2] | ng/L to µg/L |
| Analytical Method | LC-MS/MS | LC-MS/MS, GC-MS | LC-MS/MS | LC-MS/MS[1] | LC-MS/MS |
Key Insights from the Comparison:
-
Source Specificity: While caffeine, carbamazepine, acesulfame, and sucralose are excellent markers for wastewater contamination, DMSA has the potential to be a specific marker for agricultural runoff originating from areas where dichlofluanid is used.
-
Persistence: DMSA exhibits moderate persistence, which is a desirable trait for a marker as it allows for detection downstream from the source. Its persistence is comparable to or greater than caffeine but less than highly persistent compounds like carbamazepine, acesulfame, and sucralose.
-
Data Gaps: A significant gap exists in the validation of DMSA as a reliable environmental marker. There is a lack of comprehensive studies on its environmental concentrations in various matrices and a direct comparison of its performance against established markers in field studies.
Experimental Protocols
The following section details a proposed methodology for the detection and quantification of this compound in aqueous samples. This protocol is adapted from established methods for the analysis of a similar compound, N,N-dimethylsulfamide (DMS), using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[3][4]
Sample Preparation
-
Filtration: Filter water samples through a 0.45 µm membrane filter to remove suspended particles.
-
Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog of DMSA) to the filtered sample to correct for matrix effects and variations in instrument response.
UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Chromatographic Conditions (Example):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 - 100 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for DMSA and the internal standard need to be determined through infusion experiments.
-
Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters include:
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
-
Accuracy and Precision: Assess through replicate analyses of spiked samples at different concentration levels.
-
Matrix Effects: Evaluate the influence of the sample matrix on the ionization of the analyte.
-
Recovery: Determine the efficiency of the sample preparation procedure.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the environmental fate of the compounds.
Caption: Environmental fate of Dichlofluanid and formation of DMSA.
Caption: Experimental workflow for DMSA analysis in water samples.
Conclusion and Future Directions
This compound shows promise as a specific environmental marker for agricultural runoff from areas utilizing the fungicide dichlofluanid. Its formation from a specific precursor and its moderate persistence in aquatic environments are advantageous characteristics.
However, this guide highlights a critical need for further research to validate its reliability. Future studies should focus on:
-
Widespread Environmental Monitoring: To establish baseline concentrations of DMSA in various water bodies and assess its prevalence.
-
Source Tracking Studies: To correlate the presence and concentration of DMSA with known applications of dichlofluanid.
-
Comparative Field Studies: To directly compare the performance of DMSA with established markers for wastewater and other pollution sources.
-
Development and Validation of a Standardized Analytical Method: To ensure consistent and comparable data across different laboratories.
By addressing these research gaps, the scientific community can definitively determine the role of this compound as a reliable tool in environmental monitoring and source apportionment.
References
A Comparative Guide to the Reactivity of N,N-Dimethyl-N'-phenylsulfamide and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of N,N-Dimethyl-N'-phenylsulfamide and its structural analogs. By examining the electronic effects of various substituents on the phenyl ring, we can elucidate structure-reactivity relationships that are crucial for applications in medicinal chemistry and materials science. This document summarizes key experimental data, provides detailed protocols for relevant experiments, and visualizes complex relationships to facilitate a deeper understanding of the chemical behavior of these compounds.
Introduction to this compound
This compound is a sulfamide derivative that has garnered interest primarily as a metabolite of the fungicide dichlofluanid.[1][2] Its chemical structure, featuring a disubstituted sulfamoyl group attached to a phenyl ring, makes it an excellent model compound for studying the reactivity of the broader class of N-arylsulfamides. The reactivity of these compounds is of significant interest due to the prevalence of the sulfonamide functional group in a wide array of pharmaceuticals, including antibacterial, anticancer, and antiviral agents.[3] Understanding how structural modifications influence the chemical properties of this compound and its analogs is pivotal for the design of novel bioactive molecules and functional materials.
The reactivity of this compound is primarily centered around two regions: the sulfamide moiety, which is susceptible to nucleophilic attack and hydrolysis, and the phenyl ring, which can undergo electrophilic substitution. The electronic nature of substituents on the phenyl ring plays a critical role in modulating the reactivity at the sulfonyl center.
General Synthesis of N,N-Dimethyl-N'-arylsulfamides
A common and straightforward method for the synthesis of this compound and its analogs involves the reaction of a substituted aniline with N,N-dimethylsulfamoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Figure 1: General synthetic scheme for N,N-Dimethyl-N'-arylsulfamides.
Comparative Reactivity: The Influence of Phenyl Substituents on Hydrolysis
The stability of the N-S bond in N-arylsulfamides is highly dependent on the electronic properties of the substituents on the aryl ring. Electron-withdrawing groups (EWGs) are known to increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur atom, leading to a slower rate of hydrolysis.[3]
Quantitative Data on Hydrolysis Rates
The following table summarizes the second-order rate constants for the base-catalyzed hydrolysis of various substituted phenyl N-phenylcarbamates. This data serves as a proxy to demonstrate the expected trend in reactivity for this compound analogs.
| Substituent (X) | Hammett Constant (σ) | Rate Constant (k) (M⁻¹s⁻¹) | Relative Rate (kₓ/kн) | log(kₓ/kн) |
| p-OCH₃ | -0.27 | 0.085 | 0.22 | -0.65 |
| p-CH₃ | -0.17 | 0.16 | 0.42 | -0.38 |
| H | 0.00 | 0.38 | 1.00 | 0.00 |
| p-Cl | 0.23 | 1.29 | 3.39 | 0.53 |
| m-NO₂ | 0.71 | 18.6 | 48.9 | 1.69 |
| p-NO₂ | 0.78 | 39.8 | 104.7 | 2.02 |
Data is illustrative and based on the hydrolysis of substituted phenyl N-phenylcarbamates.
As the data indicates, electron-donating groups like methoxy and methyl decrease the reaction rate relative to the unsubstituted compound, while electron-withdrawing groups like chloro and nitro significantly increase the rate of hydrolysis.
The Hammett Relationship: A Quantitative Look at Structure-Reactivity
The relationship between the electronic properties of the substituents and the reaction rate can be quantified using the Hammett equation:
log(kₓ/kн) = ρσ
where:
-
kₓ is the rate constant for the substituted reactant.
-
kн is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of reactions where a negative charge develops in the transition state at a position that can be stabilized by the substituent.
Figure 2: Logical flow of the Hammett relationship.
Plotting log(kₓ/kн) against the Hammett substituent constant (σ) for the hydrolysis data yields a linear relationship, known as a Hammett plot. The slope of this line is the reaction constant (ρ). For the base-catalyzed hydrolysis of N-arylsulfamides, a positive ρ value is expected, as the nucleophilic attack of a hydroxide ion on the sulfonyl group would lead to a buildup of negative charge on the sulfonyl oxygen atoms in the transition state. This negative charge is stabilized by electron-withdrawing groups on the phenyl ring.
Experimental Protocols
Synthesis of N,N-Dimethyl-N'-(p-nitrophenyl)sulfamide
-
Reactants and Reagents: p-Nitroaniline, N,N-dimethylsulfamoyl chloride, pyridine, dichloromethane (DCM).
-
Procedure: a. To a solution of p-nitroaniline (1.0 eq) in anhydrous DCM, add pyridine (1.2 eq) at 0 °C under an inert atmosphere. b. Add a solution of N,N-dimethylsulfamoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired product.
Kinetic Analysis of Hydrolysis
The rate of hydrolysis can be monitored by observing the disappearance of the starting material or the appearance of a product over time using spectroscopic or chromatographic methods.
-
Instrumentation: UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC).
-
Procedure (UV-Vis): a. Prepare a stock solution of the N,N-Dimethyl-N'-arylsulfamide in a suitable organic solvent (e.g., acetonitrile). b. Prepare a series of buffer solutions of the desired pH. c. Initiate the reaction by adding a small aliquot of the stock solution to the buffer solution in a cuvette, pre-thermostated at the desired temperature. d. Immediately begin recording the absorbance at a wavelength where the starting material or a product has a strong absorbance, and the other species have minimal absorbance. e. Continue to record the absorbance at regular time intervals until the reaction is complete. f. The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation.
Figure 3: Workflow for kinetic analysis of hydrolysis.
Biological Relevance and Potential Signaling Pathways
While this compound itself is primarily studied in the context of agrochemical metabolism, the broader class of sulfamides and sulfonamides are of immense pharmacological importance. They are known to inhibit a variety of enzymes by mimicking a transition state or by directly binding to the active site.
For instance, many sulfonamide drugs target the enzyme dihydropteroate synthase in bacteria, thereby inhibiting folic acid synthesis. In humans, sulfonamide-containing molecules have been developed as inhibitors of carbonic anhydrases, proteases, and kinases. The reactivity of the sulfonyl group and the nature of the substituents play a crucial role in the binding affinity and inhibitory activity of these compounds.
The development of more reactive or specifically targeted sulfamide-based drugs relies on a thorough understanding of the structure-reactivity relationships outlined in this guide. For example, designing a sulfamide that is selectively hydrolyzed under the acidic conditions of a tumor microenvironment could be a strategy for targeted drug release.
Conclusion
The reactivity of this compound and its analogs is systematically influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups enhance the rate of nucleophilic attack at the sulfonyl center, while electron-donating groups have the opposite effect. This relationship can be quantified using the Hammett equation, providing a powerful tool for predicting the reactivity of novel analogs. The synthetic and analytical protocols provided herein offer a framework for further investigation into this important class of compounds, with implications for the design of new pharmaceuticals and functional materials.
References
Cross-Validation of Analytical Methods for N,N-Dimethyl-N'-phenylsulfamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methods for the quantification of N,N-Dimethyl-N'-phenylsulfamide, a metabolite of the fungicide dichlofluanid. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from environmental samples to toxicological studies. This document presents a cross-validation framework for three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis
The following table summarizes the typical performance characteristics of the three analytical methods for the analysis of this compound. These values are illustrative and may vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity (Range) | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 10 - 500 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.01 ng/mL[1] | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~0.05 ng/mL | ~5 ng/mL |
| Selectivity | Moderate | High | High |
| Throughput | Moderate | High | Low to Moderate |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile, increasing to 80% over 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 230-240 nm).
-
Sample Preparation: Samples are dissolved in the initial mobile phase composition and filtered through a 0.45 µm syringe filter before injection.
-
Quantification: External standard calibration curve prepared in the range of 1 - 100 µg/mL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, ideal for trace-level quantification of this compound in complex matrices such as environmental or biological samples.[2]
-
Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable C18 or other appropriate reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%) to aid in ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for this compound. The precursor ion would be [M+H]⁺.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required for complex matrices to remove interferences. The final extract is reconstituted in the initial mobile phase.
-
Quantification: An internal standard (preferably a stable isotope-labeled version of the analyte) is used for quantification against a calibration curve in the range of 0.1 - 1000 ng/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for the analysis of this compound, particularly for volatile and thermally stable compounds. Derivatization may be necessary to improve its chromatographic behavior.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification of characteristic fragment ions.
-
Sample Preparation: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization with an agent like BSTFA may be employed to increase volatility and thermal stability.
-
Quantification: An internal standard is used for quantification against a calibration curve in the range of 10 - 500 ng/mL.
Mandatory Visualizations
The following diagrams illustrate the workflow for cross-validation and a comparison of the analytical methods.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Comparison of Analytical Method Performance.
References
A Comparative Analysis of N,N-Dimethyl-N'-phenylsulfamide (DMSA) and Dichlofluanid in Environmental Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fungicide dichlofluanid and its primary degradation product, N,N-Dimethyl-N'-phenylsulfamide (DMSA), in environmental contexts. Understanding the distinct environmental fate, toxicity, and analytical considerations of both the parent compound and its metabolite is crucial for accurate environmental risk assessment and management.
Executive Summary
Dichlofluanid, a widely used fungicide and antifouling agent, rapidly degrades in the environment to form the more persistent metabolite, DMSA. While dichlofluanid exhibits higher acute toxicity to a range of aquatic organisms, the persistence of DMSA presents a potential for long-term environmental exposure. This guide outlines the key differences in their environmental behavior, toxicity profiles, and the analytical methodologies for their detection in environmental samples.
Data Presentation: Physicochemical Properties and Environmental Fate
A summary of the key physicochemical properties and environmental fate parameters for dichlofluanid and DMSA are presented in Table 1. Dichlofluanid is characterized by its rapid degradation, particularly through hydrolysis in aqueous environments, with a half-life of less than a day in coastal waters.[1] In contrast, its metabolite, DMSA, is significantly more persistent, with a half-life of approximately 23 days in natural waters.[1]
| Property | Dichlofluanid | This compound (DMSA) |
| Chemical Formula | C₉H₁₁Cl₂FN₂O₂S₂ | C₈H₁₂N₂O₂S |
| Molar Mass | 333.2 g/mol | 200.26 g/mol |
| Water Solubility | 1.3 mg/L (20 °C)[2] | Data not readily available |
| Log Kow (Octanol-Water Partition Coefficient) | 3.6[2] | 0.9[1] |
| Vapor Pressure | 1.1 x 10⁻⁷ mmHg (20 °C)[2] | Data not readily available |
| Hydrolysis Half-life | < 1 day in coastal water[1] | Stable to hydrolysis |
| Photodegradation Half-life in Water | Rapid | 23 days in natural waters[1] |
| Soil Persistence | Not persistent[3] | More persistent than dichlofluanid |
Ecotoxicity Profile
Dichlofluanid is generally more toxic to aquatic organisms than its metabolite DMSA.[4] Table 2 provides a summary of available ecotoxicity data for both compounds. It is important to note that there is a significant lack of publicly available, standardized ecotoxicity data for DMSA, which is a critical data gap for a comprehensive environmental risk assessment.
| Organism | Endpoint | Dichlofluanid | This compound (DMSA) |
| Fish (e.g., Oncorhynchus mykiss) | 96-hour LC50 | 0.01 mg/L[3] | No data available |
| Invertebrates (e.g., Daphnia magna) | 48-hour EC50 | 0.37 mg/L[5] | No data available |
| Algae (e.g., Desmodesmus subspicatus) | 72-hour EC50 | No data available | No data available |
*LC50: The concentration of a substance that is lethal to 50% of the test organisms. *EC50: The concentration of a substance that causes a specified effect in 50% of the test organisms.
Environmental Degradation and Transformation
Dichlofluanid undergoes rapid degradation in the environment, primarily through hydrolysis and photolysis, to form DMSA. This transformation is a key consideration in environmental monitoring, as the presence of DMSA can indicate past or recent use of dichlofluanid.
Caption: Environmental degradation pathway of dichlofluanid to DMSA.
Proposed Mechanism of Toxicity
Dichlofluanid is known to be a multi-site inhibitor, with its toxicity attributed to its reactivity towards sulfhydryl (-SH) groups in essential biomolecules.[5] This reactivity can lead to enzyme inhibition and disruption of cellular processes. A likely mechanism involves the reaction of dichlofluanid with glutathione (GSH), a critical cellular antioxidant, leading to its depletion and subsequent oxidative stress.
Caption: Proposed toxic mechanism of dichlofluanid via sulfhydryl group interaction.
Experimental Protocols
Accurate quantification of dichlofluanid and DMSA in environmental samples requires robust analytical methods. Due to the instability of dichlofluanid, sample preparation is a critical step to prevent its degradation before analysis.
Analysis in Soil and Produce: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective technique for the extraction of pesticide residues from soil and agricultural produce.
Workflow:
Caption: QuEChERS workflow for dichlofluanid and DMSA analysis in solid samples.
Detailed Steps:
-
Sample Homogenization: A representative sample (e.g., 10-15 g of soil or produce) is homogenized.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. For acidic or basic analytes, a buffering salt may be added.
-
Salting-Out and Partitioning: Anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) are added to the tube. The tube is shaken vigorously to induce phase separation between the aqueous and acetonitrile layers.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer (containing the analytes) from the solid matrix and aqueous layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a clean tube containing a mixture of sorbents. Common sorbents include primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. Anhydrous MgSO₄ is also added to remove residual water.
-
Final Centrifugation and Analysis: The d-SPE tube is vortexed and then centrifuged. The final supernatant is collected and is ready for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analysis in Water: Solid-Phase Extraction (SPE) Method
Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of pesticides from water samples.
Workflow:
Caption: Solid-phase extraction workflow for water sample analysis.
Detailed Steps:
-
SPE Cartridge Selection: A suitable SPE cartridge is chosen based on the polarity of the analytes. For dichlofluanid and DMSA, a reverse-phase C18 cartridge is commonly used.
-
Cartridge Conditioning: The SPE cartridge is conditioned by passing a sequence of solvents, typically methanol followed by deionized water, to activate the sorbent.
-
Sample Loading: The water sample, often acidified to improve analyte retention, is passed through the conditioned SPE cartridge. The analytes adsorb to the sorbent material.
-
Washing: The cartridge is washed with a weak solvent (e.g., deionized water) to remove any co-adsorbed interfering compounds.
-
Elution: The retained analytes are eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or ethyl acetate.
-
Concentration and Reconstitution: The eluate is often concentrated under a gentle stream of nitrogen to a smaller volume and may be reconstituted in a solvent compatible with the analytical instrument.
-
Analysis: The final extract is analyzed by GC-MS or LC-MS/MS.
Conclusion and Recommendations
The comparison between dichlofluanid and its metabolite DMSA highlights the importance of considering transformation products in environmental risk assessment. While dichlofluanid poses a higher acute toxic threat, its rapid degradation mitigates its long-term impact. Conversely, the persistence of the less acutely toxic DMSA warrants further investigation into its potential for chronic effects and bioaccumulation.
Key Recommendations for Researchers:
-
Prioritize DMSA Ecotoxicity Testing: There is a pressing need for standardized ecotoxicity data (LC50, EC50, NOEC) for DMSA across a range of relevant aquatic and terrestrial organisms to enable a more accurate comparative risk assessment.
-
Conduct Environmental Monitoring for Both Compounds: Environmental monitoring programs should include the analysis of both dichlofluanid and DMSA to gain a complete picture of the environmental contamination and potential risks associated with dichlofluanid use.
-
Investigate Chronic and Sub-lethal Effects of DMSA: Given its persistence, research into the potential chronic and sub-lethal effects of DMSA on non-target organisms is crucial.
-
Refine Analytical Methods: Continued development and validation of multi-residue analytical methods that can simultaneously and accurately quantify both dichlofluanid and DMSA in complex environmental matrices are essential. Special attention should be given to minimizing the degradation of dichlofluanid during sample preparation.
References
- 1. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichlofluanid (Ref: BAY 47531) [sitem.herts.ac.uk]
A Comparative Guide to the Specificity and Selectivity of Analytical Methods for N,N-Dimethyl-N'-phenylsulfamide
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethyl-N'-phenylsulfamide is a key metabolite of the fungicide dichlofluanid, making its accurate detection crucial for environmental monitoring and food safety.[1][2][3] For professionals in drug development, understanding the analytical behavior of the sulfamide functional group is vital. This guide provides an objective comparison of analytical methodologies, focusing on specificity and selectivity, supported by experimental data derived from closely related compounds due to the limited availability of direct comparative studies on this compound itself.
Qualitative Comparison of Analytical Techniques
The choice of an analytical method is a trade-off between performance, cost, and the complexity of the sample matrix. For this compound, methods range from highly specific chromatographic techniques to less selective spectrophotometric screening tools.
| Technique | Specificity | Selectivity | Sensitivity | Throughput | Primary Application |
| LC-MS/MS | Very High | Very High | Very High (ng/L to µg/L) | Moderate | Confirmatory analysis, trace quantification in complex matrices (e.g., serum, water).[4][5] |
| HPLC-UV/DAD | Moderate | Moderate | Moderate (µg/L to mg/L) | High | Routine quantification in less complex matrices, purity analysis.[6][7] |
| GC-MS | High | High | High | Moderate | Analysis of volatile and thermally stable related compounds; may require derivatization. |
| Spectrophotometry | Low | Low | Low (mg/L) | Very High | Preliminary screening, not suitable for complex mixtures.[8] |
Quantitative Performance Data
Quantitative data on method validation is critical for selecting an appropriate analytical technique. The following table summarizes representative performance characteristics for the analysis of sulfamides and related aromatic amines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). These values serve as a benchmark for what can be expected when developing a method for this compound.
| Parameter | LC-MS/MS (for Sulfonylureas/DMS) | HPLC-UV (for Aromatic Amines) |
| Limit of Detection (LOD) | 2 - 10 ng/L[9][10] | 15 - 80 µg/L[6][7] |
| Limit of Quantification (LOQ) | 10 ng/L[10] | 50 - 250 µg/L |
| Linearity Range | 0.01 - 100 µg/L | 0.1 - 10.0 mg/L[6][7] |
| Correlation Coefficient (R²) | > 0.99 | > 0.999[7] |
| Precision (%RSD) | < 15%[9] | < 10% |
| Accuracy (% Recovery) | 85 - 115% | 85.3 - 98.4%[6][7] |
Diagrams of Experimental Workflows
Visualizing the analytical process is key to understanding the methodological approach and decision-making criteria.
Caption: Workflow for the analysis of this compound using LC-MS/MS.
Caption: Decision tree for selecting an appropriate analytical method.
Experimental Protocols
Below are detailed, representative protocols for the analysis of this compound. These are generalized from methods used for structurally similar compounds and should be optimized and validated for specific applications.
Protocol 1: LC-MS/MS Method for Trace Quantification
This method is ideal for achieving high selectivity and sensitivity in complex matrices like environmental water or biological fluids.
-
Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
-
Chromatographic Conditions
-
Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Precursor Ion ([M+H]⁺): m/z 201.07 (Based on molecular weight of 200.26 g/mol )[1].
-
Product Ions: At least two specific product ions should be selected for quantification and confirmation by performing a product ion scan on a standard solution. For example, hypothetical transitions could be m/z 201.07 -> 137.11 and 201.07 -> 122.08.
-
Collision Energy: Optimize for the specific instrument and transitions.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Protocol 2: HPLC-UV/DAD Method for Routine Quantification
This method is suitable for higher concentration samples or less complex matrices where the highest sensitivity is not required.
-
Sample Preparation
-
For relatively clean samples, a simple filtration step through a 0.45 µm syringe filter may be sufficient.
-
If matrix components interfere, use the SPE protocol described above, but reconstitute in a smaller volume (e.g., 0.5 mL) for higher concentration.
-
-
Chromatographic Conditions
-
Instrument: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Phosphate Buffer (20 mM, pH 6.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 20% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a wavelength determined by scanning a standard solution (likely in the 230-270 nm range).
-
-
Method Validation
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: Prepare a calibration curve over the expected concentration range (e.g., 0.1 to 10 mg/L) and verify a correlation coefficient (R²) > 0.99.[7]
-
Accuracy and Precision: Perform spike-recovery experiments at low, medium, and high concentrations to ensure recovery is within an acceptable range (e.g., 80-120%) and the relative standard deviation (%RSD) is low (<15%).
-
References
- 1. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 4710-17-2 | Benchchem [benchchem.com]
- 4. Development and validation of an LC-MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of the polar pesticide degradation product N,N-dimethylsulfamide in aqueous matrices by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of sulfonylureas in serum by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Environmental Journey of N-Phenylsulfonamide Derivatives: A Comparative Guide
For Immediate Release
Göttingen, Germany – November 1, 2025 – A comprehensive comparative guide detailing the environmental fate of N-phenylsulfonamide derivatives has been published today, offering researchers, scientists, and drug development professionals a critical resource for understanding the environmental impact of this broad class of chemicals. The guide provides a detailed analysis of the biodegradation, photodegradation, and sorption characteristics of various N-phenylsulfonamide derivatives, supported by experimental data and standardized protocols.
N-phenylsulfonamides are a versatile class of compounds utilized in pharmaceuticals, herbicides, and industrial applications. Their widespread use necessitates a thorough understanding of their persistence, mobility, and transformation in the environment. This guide addresses this need by compiling and comparing available data on their environmental behavior.
Key Environmental Fate Parameters: A Comparative Overview
The environmental persistence and mobility of N-phenylsulfonamide derivatives are governed by three primary processes: sorption to soil and sediment, biodegradation by microorganisms, and photodegradation by sunlight. The following tables summarize key quantitative data for representative compounds from different subclasses.
Soil Sorption Coefficients
Sorption to soil organic matter and clay minerals is a critical factor influencing the mobility and bioavailability of N-phenylsulfonamide derivatives. The distribution coefficient (Kd) and the Freundlich adsorption coefficient (Kf) are key indicators of this process.
| Compound Class | Derivative | Soil Type | Kd (L/kg) | Kf ((mg/kg)/(mg/L)1/n) | Reference |
| Sulfonamide Antibiotics | Sulfamethazine | Loamy Sand | 0.23 - 3.91 | 0.82 - 4.15 | [1] |
| Sulfadiazine | Silt Loam | 0.5 - 2.5 | 1.0 - 3.0 | [1] | |
| Sulfamethoxazole | Various | 0.1 - 2.0 | 0.5 - 6.5 | [1] | |
| Sulfonylurea Herbicides | Chlorsulfuron | Silt Loam | 0.1 - 1.5 | - | - |
| Metsulfuron-methyl | Clay Loam | 0.2 - 2.0 | - | - | |
| Fungicides | Not available | - | - | - | - |
| Industrial Chemicals | N-Butylbenzenesulfonamide | - | - | - | - |
Note: Data for fungicides and industrial chemicals are limited in publicly available literature, highlighting a need for further research in these areas.
Biodegradation Half-Lives
Biodegradation is a key process for the removal of N-phenylsulfonamide derivatives from the environment. The half-life (t1/2) indicates the time required for 50% of the compound to be degraded.
| Compound Class | Derivative | System | Half-life (t1/2, days) | Reference |
| Sulfonamide Antibiotics | Sulfamethazine | Soil | 10 - 40 | - |
| Sulfadiazine | Water/Sediment | 15 - 60 | - | |
| Sulfonylurea Herbicides | Rimsulfuron | Soil | 9 - 25 | - |
| Nicosulfuron | Soil | 20 - 40 | - | |
| Fungicides | Tebuconazole (azole) | Soil | > 100 | [2] |
| Industrial Chemicals | Not available | - | - | - |
Note: Biodegradation rates are highly dependent on environmental conditions such as temperature, pH, and microbial community composition.
Photodegradation Rates
Photodegradation can be a significant transformation pathway for N-phenylsulfonamide derivatives in sunlit surface waters. The quantum yield (Φ) and half-life (t1/2) are important parameters for assessing this process.
| Compound Class | Derivative | Quantum Yield (Φ) | Half-life (t1/2, hours) | Reference |
| Sulfonamide Antibiotics | Sulfamethoxazole | 0.003 - 0.3 | 10 - 100 | - |
| Sulfadiazine | 0.01 - 0.1 | 5 - 50 | - | |
| Sulfonylurea Herbicides | Chlorsulfuron | - | 100 - 1000 | - |
| Fungicides | Fluconazole (azole) | - | 336 - 8760 | [3] |
| Industrial Chemicals | Not available | - | - | - |
Note: Photodegradation rates are influenced by water chemistry, including the presence of dissolved organic matter and nitrate.
Experimental Protocols
To ensure comparability and reproducibility of environmental fate studies, standardized methodologies are crucial. The following section outlines key experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Soil Sorption: OECD 106
The batch equilibrium method is commonly used to determine the soil sorption coefficient.
-
Preparation of Soil and Test Substance: A well-characterized soil is air-dried and sieved. A stock solution of the N-phenylsulfonamide derivative is prepared in a suitable solvent.
-
Equilibration: A known mass of soil is mixed with a solution of the test substance of known concentration in a centrifuge tube. The tubes are agitated for a defined period (e.g., 24 hours) to reach equilibrium.
-
Phase Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.
-
Analysis: The concentration of the test substance remaining in the aqueous phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Calculation: The amount of substance sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the aqueous phase. The Kd and Kf values are then determined by fitting the data to the respective isotherm models.
Aerobic Soil Biodegradation: OECD 307
This guideline outlines a method for assessing the aerobic biodegradation of organic chemicals in soil.
-
Test System: Fresh soil with a known microbial activity is placed in biometer flasks.
-
Application of Test Substance: The N-phenylsulfonamide derivative, often 14C-labeled, is applied to the soil surface.
-
Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content.
-
Measurement of CO2 Evolution: The evolved 14CO2, a product of mineralization, is trapped in an alkaline solution (e.g., potassium hydroxide) and quantified by liquid scintillation counting at regular intervals.
-
Data Analysis: The cumulative amount of 14CO2 evolved is expressed as a percentage of the initially applied radiolabeled carbon. The degradation half-life is calculated from the degradation curve.
Photodegradation in Water: OECD 316
This guideline describes a method for determining the direct photodegradation of chemicals in water.
-
Preparation of Test Solution: A solution of the N-phenylsulfonamide derivative is prepared in sterile, purified water.
-
Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points. The concentration of the parent compound and the formation of transformation products are monitored by HPLC or other suitable analytical techniques.
-
Calculation of Quantum Yield: The rate of degradation is used to calculate the quantum yield, which is a measure of the efficiency of the photochemical reaction.
Environmental Transformation Pathways
The degradation of N-phenylsulfonamide derivatives often leads to the formation of various transformation products, which may have their own environmental fate and toxicological profiles.
Caption: Generalized environmental fate pathways of N-phenylsulfonamide derivatives.
Biodegradation Pathways
Microbial degradation of sulfonamides can proceed through various pathways, including:
-
Hydrolysis of the sulfonamide bond: This is a common initial step, leading to the formation of an aniline derivative and a sulfanilic acid derivative.
-
Hydroxylation of the aromatic rings: This increases the water solubility of the compound and facilitates further degradation.
-
N-dealkylation or N-deacylation: Removal of alkyl or acyl groups from the nitrogen atoms.
Caption: A typical workflow for a soil biodegradation study.
Photodegradation Pathways
The primary photochemical reactions for many N-phenylsulfonamide derivatives involve:
-
Cleavage of the S-N bond: This is a major degradation pathway for sulfonamides, leading to the formation of various photoproducts.
-
SO2 extrusion: The loss of sulfur dioxide from the sulfonyl group is another significant transformation pathway.
-
Photoisomerization: Rearrangement of the molecular structure upon absorption of light.
This comparative guide underscores the variability in the environmental fate of N-phenylsulfonamide derivatives and highlights the critical need for further research, particularly for less-studied compounds like fungicides and industrial chemicals. The provided data and protocols serve as a valuable foundation for future environmental risk assessments and the development of more environmentally benign alternatives.
References
- 1. [PDF] New Models for Estimating the Sorption of Sulfonamide and Tetracycline Antibiotics in Soils | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative evaluation of the biological activity of N,N-Dimethyl-N'-phenylsulfamide and structurally related sulfamide and sulfonamide compounds. Due to the limited publicly available data on the specific biological activities of this compound, this document synthesizes information on its known toxicological profile and draws comparisons with the well-documented activities of related molecules. This guide aims to provide a framework for researchers interested in the potential pharmacological profile of this compound class by presenting available data, outlining relevant experimental protocols, and visualizing potential mechanisms of action.
Introduction
This compound is primarily known as a metabolite of the fungicide dichlofluanid.[1][2] While its toxicological profile indicates it is harmful if swallowed (Acute Toxicity Category 4), there is a notable lack of comprehensive studies on its specific biological and pharmacological activities.[2] However, the broader class of sulfamides and sulfonamides has been extensively investigated, revealing a wide range of biological effects, including enzyme inhibition and cytotoxic activity against cancer cells. This guide explores the potential biological landscape of this compound by comparing it with related compounds for which quantitative data is available.
Comparative Biological Activity
This section presents a comparison of this compound with selected sulfonamide derivatives that have demonstrated significant biological activity. The selection is based on structural similarity and the availability of quantitative data.
Table 1: Comparison of Cytotoxic and Enzyme Inhibitory Activities
| Compound | Structure | Biological Activity | Assay | Cell Line / Enzyme | IC₅₀ / Kᵢ | Citation |
| This compound | O=S(=O)(N(C)C)Nc1ccccc1 | Acute Oral Toxicity | In vivo | - | Category 4 | [2] |
| Compound 10 (5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide) | Clc1ccc(S(=O)(=O)NC(=O)c2cnccc2Br)cc1 | EGFR Tyrosine Kinase Inhibition | In vitro | EGFR TK | 0.09 µM | [3] |
| Antiproliferative | MTT Assay | MCF-7 (Breast Cancer) | 0.07 µM | [3] | ||
| Compound 8 (a phenylsulfonamide derivative) | Not specified | Acetylcholinesterase Inhibition | In vitro | AChE | 31.5 ± 0.33 nM | [4] |
| Butyrylcholinesterase Inhibition | In vitro | BChE | 24.4 ± 0.29 nM | [4] | ||
| Carbonic Anhydrase I Inhibition | In vitro | CA I | 45.7 ± 0.46 nM | [4] | ||
| Compound 2 (a phenylsulfonamide derivative) | Not specified | Carbonic Anhydrase II Inhibition | In vitro | CA II | 33.5 ± 0.38 nM | [4] |
| Compound 17 (a sulfonamide derivative) | Not specified | Cytotoxicity | In vitro | MDA-MB-231 (Breast Cancer) | 66.6 µM | [5] |
Disclaimer: The data presented for compounds other than this compound are from studies on different, albeit related, molecules. Direct comparison of potency should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of biological activities. Below are standard protocols for the key assays mentioned in this guide.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[1][6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and related compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[6][8] The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Carbonic Anhydrase Inhibition Assay
This assay measures the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the hydration of carbon dioxide.[9][10]
Protocol:
-
Reagent Preparation: Prepare a buffer solution (e.g., TRIS or HEPES), a solution of the CA enzyme, a solution of the substrate (e.g., p-nitrophenyl acetate), and solutions of the test inhibitors at various concentrations.[9]
-
Enzyme and Inhibitor Incubation: Pre-incubate the CA enzyme with the test inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Activity Measurement: Monitor the enzymatic activity by measuring the increase in absorbance of the product (p-nitrophenol) over time using a spectrophotometer at a specific wavelength (e.g., 400 nm). For CO₂ hydration activity, a stopped-flow instrument can be used to measure the change in pH using an indicator like phenol red.[9]
-
Data Analysis: Determine the initial reaction rates at different inhibitor concentrations. Calculate the inhibition constants (Kᵢ) using appropriate kinetic models, such as the Cheng-Prusoff equation.[10]
Visualizations
The following diagrams illustrate a general workflow for evaluating biological activity and a representative signaling pathway potentially modulated by sulfonamide derivatives.
Experimental workflow for biological activity evaluation.
Hypothetical inhibition of the EGFR signaling pathway.
Discussion and Future Directions
Future research should focus on:
-
Systematic Screening: Evaluating the cytotoxicity of this compound against a panel of cancer cell lines.
-
Enzyme Inhibition Profiling: Testing its inhibitory activity against a broad range of enzymes, particularly those known to be targeted by sulfonamides, such as carbonic anhydrases, kinases, and cholinesterases.
-
Antimicrobial Testing: Assessing its efficacy against various bacterial and fungal strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for any observed biological activity.
By undertaking these studies, the scientific community can build a comprehensive profile of this compound's biological activity and determine its potential for future drug development.
Conclusion
While this compound remains a largely uncharacterized molecule from a pharmacological perspective, its structural relationship to a broad class of biologically active compounds suggests it is a candidate for further investigation. This guide provides a starting point for researchers by summarizing the limited available data, presenting relevant experimental protocols, and offering a comparative context with related, well-studied sulfonamides. The provided visualizations offer a framework for designing experimental workflows and understanding potential mechanisms of action. Further empirical data is required to fully elucidate the biological activity of this compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Sulfamide, N,N-dimethyl-N'-phenyl- | C8H12N2O2S | CID 78441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of some novel sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. 3.3. Carbonic Anhydrase Inhibition [bio-protocol.org]
- 10. 2.3. Carbonic anhydrase inhibition [bio-protocol.org]
A comparative review of the synthesis routes for substituted N-phenylsulfamides
A Comparative Review of Synthesis Routes for Substituted N-Phenylsulfamides
For Researchers, Scientists, and Drug Development Professionals
The N-phenylsulfamide moiety is a critical pharmacophore in a wide array of therapeutic agents. Its synthesis is a cornerstone of medicinal chemistry, and a variety of methods have been developed to construct this essential functional group. This guide provides a comparative overview of the most prevalent synthetic routes to substituted N-phenylsulfamides, offering a critical analysis of their advantages, disadvantages, and substrate scope. The information is intended to assist researchers in selecting the most appropriate methodology for their specific synthetic challenges.
Key Synthesis Routes at a Glance
The synthesis of N-phenylsulfamides can be broadly categorized into classical and modern transition-metal-catalyzed methods, alongside newer transition-metal-free and oxidative approaches. The choice of method often depends on factors such as the availability of starting materials, functional group tolerance, desired scale, and cost-effectiveness.
Classical Approach: Sulfonylation of Anilines
The most traditional and straightforward method for the synthesis of N-phenylsulfamides is the reaction of a substituted aniline with a corresponding sulfonyl chloride in the presence of a base.[1][2] This method is widely used due to its simplicity and the ready availability of a vast array of anilines and sulfonyl chlorides.
General Reaction Scheme:
Ar-NH₂ + R-SO₂Cl → Ar-NH-SO₂-R
Advantages:
-
Simple and direct.
-
Utilizes readily available and often inexpensive starting materials.
-
Generally high yielding for a wide range of substrates.
Disadvantages:
-
The use of sulfonyl chlorides can be problematic due to their moisture sensitivity and potential for side reactions.
-
The reaction often requires a stoichiometric amount of base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which can complicate purification.[1]
-
May not be suitable for substrates with acid-sensitive functional groups.
Modern Approaches: Transition-Metal Catalyzed N-Arylation
The advent of transition-metal catalysis has revolutionized the formation of C-N bonds, and the synthesis of N-phenylsulfamides has greatly benefited from these advancements. Copper- and palladium-catalyzed cross-coupling reactions are now cornerstone methodologies in this field.
Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
The Chan-Lam coupling reaction provides a powerful and versatile method for the N-arylation of sulfamides using arylboronic acids as the arylating agent.[3][4] This reaction is typically catalyzed by a copper(II) salt, such as Cu(OAc)₂, and can often be performed under mild conditions, even open to the air.[4][5]
General Reaction Scheme:
R-SO₂-NH₂ + Ar-B(OH)₂ --(Cu catalyst, Base)--> R-SO₂-NH-Ar
Advantages:
-
Excellent functional group tolerance.
-
Often proceeds under mild reaction conditions (room temperature to moderate heating).[4]
-
Can be performed in the presence of air and moisture, simplifying the experimental setup.[4][5]
-
Arylboronic acids are generally stable, commercially available, and have low toxicity.
Disadvantages:
-
Stoichiometric amounts of copper salts are sometimes required.
-
The reaction can be sensitive to the choice of ligand and base.
-
Reaction times can be long for less reactive substrates.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is another highly effective method for the N-arylation of sulfamides, employing a palladium catalyst with a suitable phosphine ligand.[6][7][8] This reaction typically utilizes aryl halides or triflates as the arylating partners.
General Reaction Scheme:
R-SO₂-NH₂ + Ar-X --(Pd catalyst, Ligand, Base)--> R-SO₂-NH-Ar (X = Br, I, OTf)
Advantages:
-
Broad substrate scope, including a wide variety of aryl and heteroaryl halides.[8]
-
High yields are often achieved.
-
The development of sophisticated ligands has allowed for the coupling of challenging substrates under milder conditions.
Disadvantages:
-
Palladium catalysts and phosphine ligands can be expensive.
-
The reaction is often sensitive to air and moisture, requiring inert atmosphere techniques.
-
Strong bases (e.g., NaOtBu, K₂CO₃) are typically required, which may not be compatible with all functional groups.[7]
Emerging Strategies in N-Phenylsulfamide Synthesis
Transition-Metal-Free N-Arylation
Recent research has focused on developing more sustainable and cost-effective methods for N-arylation, leading to the emergence of transition-metal-free protocols. One notable approach involves the use of diaryliodonium salts as the arylating agents.[9][10][11][12]
General Reaction Scheme:
R-SO₂-NH₂ + [Ar₂I]⁺X⁻ --(Base)--> R-SO₂-NH-Ar
Advantages:
-
Avoids the use of expensive and potentially toxic transition metals.
-
Reactions are often performed under mild conditions.
-
Diaryliodonium salts are stable and easy to handle.
Disadvantages:
-
The synthesis of diaryliodonium salts can require multiple steps.
-
One of the aryl groups on the iodonium salt is sacrificed, leading to lower atom economy.
-
The substrate scope may not be as broad as transition-metal-catalyzed methods.
Oxidative Coupling of Thiols and Amines
A novel and atom-economical approach to sulfonamides involves the direct oxidative coupling of thiols and amines.[13][14][15][16][17] This method forms the S-N bond and oxidizes the sulfur in a single operation, often through electrochemical methods.
General Reaction Scheme:
Ar-SH + R-NH₂ --([Oxidant])--> Ar-SO₂-NH-R
Advantages:
-
High atom economy, starting from readily available thiols and amines.[13][15]
-
Avoids the pre-functionalization of starting materials (e.g., conversion to sulfonyl chlorides or boronic acids).
-
Electrochemical methods offer a green and reagent-free oxidation approach.[13][14][15][17]
Disadvantages:
-
The development of these methods is still in its early stages.
-
Controlling the oxidation state of sulfur can be challenging.
-
The substrate scope and functional group tolerance are still being explored.
Comparative Summary of Synthesis Routes
| Method | Arylating Agent | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Classical Sulfonylation | Sulfonyl Chloride | Base (e.g., Pyridine, Et₃N) | 0 °C to RT | Simple, readily available starting materials | Moisture sensitive reagents, stoichiometric base |
| Chan-Lam Coupling | Arylboronic Acid | Copper Salt (e.g., Cu(OAc)₂) | RT to 80 °C, often aerobic | Mild conditions, high functional group tolerance | Can require stoichiometric copper, long reaction times |
| Buchwald-Hartwig Amination | Aryl Halide/Triflate | Palladium complex/Ligand | 80-120 °C, inert atmosphere | Broad scope, high yields | Expensive catalysts, requires inert conditions, strong base |
| Transition-Metal-Free Arylation | Diaryliodonium Salt | Base | RT to moderate heating | Avoids transition metals, mild conditions | Lower atom economy, multi-step reagent synthesis |
| Oxidative Coupling | Thiol | Oxidant (e.g., electrochemical) | Varies | High atom economy, readily available starting materials | Early stage of development, oxidation control can be difficult |
Experimental Protocols
General Procedure for Classical Sulfonylation
To a solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in a suitable solvent (e.g., CH₂Cl₂, THF) at 0 °C, the sulfonyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 2-12 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.[2]
General Procedure for Copper-Catalyzed N-Arylation (Chan-Lam Coupling)
A mixture of the sulfonamide (1.0 eq), arylboronic acid (1.5 eq), Cu(OAc)₂ (0.1-1.0 eq), and a base such as triethylamine or pyridine (2.0 eq) in a solvent like CH₂Cl₂ or THF is stirred at room temperature to 60 °C for 12-48 hours, often in a flask open to the air. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired N-phenylsulfonamide.[5]
General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
In a glovebox or under an inert atmosphere, a flask is charged with the sulfonamide (1.0 eq), aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., K₂CO₃, NaOtBu, 2.0 eq). A dry, degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to 80-110 °C for 4-24 hours. After cooling to room temperature, the reaction is diluted with an organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by column chromatography.
Visualizing the Synthetic Pathways
To better understand the relationships between the starting materials and products for these key synthetic routes, the following diagrams illustrate the core transformations.
Caption: Key retrosynthetic disconnections for major N-phenylsulfamide synthesis routes.
Caption: Simplified catalytic cycles for Chan-Lam and Buchwald-Hartwig N-arylation reactions.
Conclusion
The synthesis of substituted N-phenylsulfamides is a well-developed field with a diverse toolbox of methodologies available to the modern chemist. The classical sulfonylation of anilines remains a robust and economical choice for many applications. However, for complex molecules requiring high functional group tolerance and milder conditions, the copper-catalyzed Chan-Lam coupling and palladium-catalyzed Buchwald-Hartwig amination are often the methods of choice. Emerging techniques such as transition-metal-free arylations and oxidative couplings offer promising avenues for more sustainable and atom-economical syntheses in the future. The selection of the optimal synthetic route will ultimately be guided by the specific structural requirements of the target molecule, the desired scale of the reaction, and considerations of cost and environmental impact.
References
- 1. cbijournal.com [cbijournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Transition Metal-Free O-, N- and S-Arylations with Diaryliodonium Salts [diva-portal.org]
- 10. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. researchgate.net [researchgate.net]
- 13. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [PDF] Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Semantic Scholar [semanticscholar.org]
- 16. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N,N-Dimethyl-N'-phenylsulfamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of N,N-Dimethyl-N'-phenylsulfamide (CAS No. 4710-17-2), ensuring the safety of laboratory personnel and the protection of the environment.
I. Understanding the Hazards
This compound is classified as harmful if swallowed[1]. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment (PPE) to avoid accidental ingestion, inhalation, or skin contact.
II. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | [1][2][3] |
| Molecular Weight | 200.26 g/mol | [1][2][3] |
| CAS Number | 4710-17-2 | [1][2][3] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302: Harmful if swallowed | [1] |
III. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4].
-
Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use. The selected protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[4].
-
Body Protection: Wear fire/flame resistant and impervious clothing[4].
-
Respiratory Protection: In case of insufficient ventilation, wear a suitable respiratory mask.
IV. Step-by-Step Disposal Protocol
The proper disposal of this compound requires a systematic approach to minimize exposure and environmental contamination.
Step 1: Collection and Storage of Waste
-
Carefully collect waste this compound, including any contaminated materials such as absorbent pads or disposable labware.
-
Place the waste in a suitable, clearly labeled, and tightly closed container.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Step 2: Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Evacuate personnel from the immediate spill area and ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains[4].
-
Cleanup:
-
Avoid dust formation[4].
-
For solid spills, carefully sweep or scoop the material into a suitable disposal container.
-
For liquid spills (if dissolved in a solvent), absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Step 3: Final Disposal
-
Dispose of the waste this compound and any contaminated materials through a licensed professional waste disposal service.
-
Do not dispose of this chemical down the drain or in regular trash[4].
-
Follow all local, regional, and national regulations for hazardous waste disposal.
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.
Caption: Workflow for Handling and Disposal of this compound.
References
Essential Safety and Operational Guidance for Handling N,N-Dimethyl-N'-phenylsulfamide
Disclaimer: No specific Safety Data Sheet (SDS) for N,N-Dimethyl-N'-phenylsulfamide was located. The following guidance is based on the known hazards of structurally similar compounds, including N,N-Dimethyl-p-phenylenediamine sulphate and N,N-Dimethylsulfamide. It is imperative to treat this compound with a high degree of caution and to conduct a thorough risk assessment before handling.
Immediate Safety Information
This compound is classified as harmful if swallowed.[1] Based on data from analogous compounds, it should also be considered potentially toxic if it comes into contact with skin or is inhaled. It may cause skin, eye, and respiratory irritation.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles with Side Shields or Face Shield | Must be worn at all times to protect against splashes and airborne particles.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[3] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | To protect against skin contact. |
| Respiratory | N95 Respirator or Higher | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure a calibrated analytical balance is available within a certified chemical fume hood.
-
Prepare all necessary glassware and equipment.
-
Verify that an emergency eyewash station and safety shower are accessible and operational.[4]
-
-
Weighing and Aliquoting :
-
Perform all manipulations of the solid compound within a chemical fume hood to control airborne particles.
-
Use appropriate tools (e.g., spatulas) to handle the material, minimizing the generation of dust.
-
If transferring to a solution, add the solid to the solvent slowly.
-
-
Experimental Use :
-
Keep all containers with this compound tightly sealed when not in use.
-
Avoid contact with skin and eyes.[2]
-
If heating is required, do so in a well-ventilated area, preferably within the fume hood.
-
-
Post-Handling :
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all work surfaces.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Solid Waste :
-
Collect any unused this compound and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste :
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Do not dispose of this chemical down the drain.[2]
-
-
Final Disposal :
-
All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[2]
-
Visual Aids
Figure 1: Experimental Workflow for this compound
Figure 2: Hazard and Control Logic
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
